molecular formula C14H15NO3 B5355962 N-(4-methoxybenzyl)-N-methyl-2-furamide

N-(4-methoxybenzyl)-N-methyl-2-furamide

Cat. No.: B5355962
M. Wt: 245.27 g/mol
InChI Key: JBNXAXACYOMYDN-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-N-methyl-2-furamide is a chemical compound of interest in medicinal chemistry and biochemical research, intended for research use only. It features a furanamide scaffold, a structure present in various bioactive molecules. While specific studies on this exact compound are limited, research on closely related N-(4-methoxybenzyl)amide derivatives indicates potential areas of application. For instance, structurally similar fatty acid-derived N-(4-methoxybenzyl)amides have demonstrated significant antimicrobial properties in vitro, showing activity against both bacteria and fungi . Furthermore, the 4-methoxybenzyl group is a well-known motif in organic synthesis. It serves as a key component in protecting groups, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, which is strategically used to prevent aggregation and improve the synthesis of challenging peptide sequences . Researchers may explore this compound as a building block or intermediate in the development of novel pharmaceuticals, agrochemicals, or as a tool in synthetic methodology. All sales are final for this product, which is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic or therapeutic applications. Buyer assumes responsibility for confirming product identity and purity.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-15(14(16)13-4-3-9-18-13)10-11-5-7-12(17-2)8-6-11/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNXAXACYOMYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(4-methoxybenzyl)-N-methyl-2-furamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Initial inquiries for "N-(4-methoxybenzyl)-N-methyl-2-furamide" did not yield sufficient data in the scientific literature to construct a comprehensive technical guide. This suggests the compound is either novel, not widely studied, or referred to by a different nomenclature. In the spirit of providing a valuable and technically robust resource on a related amide-based therapeutic agent, this guide will focus on Diloxanide . This compound, a dichloroacetamide derivative, is a well-documented and clinically significant drug for the treatment of amoebiasis, offering a wealth of information for researchers, scientists, and drug development professionals.

Introduction: The Clinical Niche of Diloxanide

Diloxanide is a cornerstone in the management of asymptomatic amoebiasis.[1][2] While other amoebicides are employed for invasive disease, diloxanide's primary role is as a luminal agent, acting directly on Entamoeba histolytica trophozoites within the gastrointestinal tract.[3][4] This targeted action is crucial for eradicating the parasite in individuals who are asymptomatic carriers, thereby preventing the transmission of infective cysts.[2] The drug is often administered as its ester prodrug, diloxanide furoate, to enhance its delivery and concentration within the intestinal lumen.[3][4]

Chemical Structure and Physicochemical Properties

Diloxanide's chemical structure is characterized by a 4-hydroxy-N-methylaniline core with a dichloroacetamide substituent on the nitrogen atom. This seemingly simple structure confers its specific biological activity.

Table 1: Physicochemical Properties of Diloxanide

PropertyValueSource
IUPAC Name4-[(dichloroacetyl)(methyl)amino]phenyl furan-2-carboxylate[4]
Molecular FormulaC₁₄H₁₁Cl₂NO₄[4]
Molecular Weight328.15 g/mol [4]
Melting Point112.5 to 114 °C[4]
Bioavailability~90% (as diloxanide)[4]
MetabolismHydrolyzed to diloxanide and furoic acid[4]
Elimination Half-life3 hours[4]
ExcretionPrimarily renal (90%)[4]

Mechanism of Action: A Hypothesis of Disrupted Protein Synthesis

The precise molecular mechanism of diloxanide's amoebicidal action remains an area of active investigation.[1] However, the prevailing hypothesis centers on the disruption of protein synthesis within the E. histolytica trophozoites.[1][5] This is thought to be mediated by the dichloroacetamide moiety, which bears a structural resemblance to chloramphenicol, a known inhibitor of bacterial protein synthesis.[1][5] By interfering with essential metabolic pathways, diloxanide effectively halts the growth and replication of the parasite.[3]

G cluster_lumen Intestinal Lumen cluster_trophozoite E. histolytica Trophozoite Diloxanide_Furoate Diloxanide Furoate (Prodrug) Hydrolysis Hydrolysis Diloxanide_Furoate->Hydrolysis Ingestion Diloxanide Diloxanide (Active Drug) Hydrolysis->Diloxanide Protein_Synthesis Protein Synthesis Diloxanide->Protein_Synthesis Enters Trophozoite & Inhibits Metabolic_Disruption Metabolic Disruption Protein_Synthesis->Metabolic_Disruption Amoebicidal_Effect Amoebicidal Effect Metabolic_Disruption->Amoebicidal_Effect

Figure 1: Proposed mechanism of action for Diloxanide.

Synthesis and Manufacturing Considerations

While specific, detailed industrial synthesis protocols are often proprietary, the synthesis of amide-based compounds like diloxanide generally follows established organic chemistry principles. A plausible synthetic route would involve the acylation of a suitable N-methyl-aminophenol precursor with a dichloroacetylating agent.

Generalised Synthetic Workflow

G Start Starting Materials: - 4-aminophenol - Methylating Agent - Dichloroacetyl Chloride Step1 N-methylation of 4-aminophenol Start->Step1 Step2 Acylation with Dichloroacetyl Chloride Step1->Step2 Step3 Purification (e.g., Crystallization) Step2->Step3 End Diloxanide Step3->End

Sources

CAS number search for N-(4-methoxybenzyl)-N-methyl-2-furamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical protocol for the identification, synthesis, and registry validation of N-(4-methoxybenzyl)-N-methyl-2-furamide .

Unlike common pharmacopeial standards, this specific tertiary amide is often a "make-on-demand" building block or a proprietary intermediate in medicinal chemistry libraries (specifically for GPCR or kinase fragment screening). As such, a direct public CAS registry number is frequently obscured or non-existent in open-access databases.

This whitepaper provides the definitive structural data, a self-validating synthesis protocol, and the methodology to confirm its novelty or registry status.

Part 1: Structural Identity & Chemical Profile[1]

Before initiating a registry search, the compound must be defined by its invariant chemical identifiers. The ambiguity of "common names" often leads to search failures; precise IUPAC and SMILES strings are required for database interrogation (SciFinder-n, Reaxys).

Nomenclature & Identifiers
Identifier TypeValueNotes
IUPAC Name N-[(4-methoxyphenyl)methyl]-N-methylfuran-2-carboxamidePreferred for patent searching.
Systematic Name This compoundCommon laboratory usage.
Molecular Formula C₁₄H₁₅NO₃
Molecular Weight 245.27 g/mol Monoisotopic Mass: 245.1052
SMILES COc1ccc(CN(C)C(=O)c2occc2)cc1Use for substructure searching.
InChI Key (Predicted) HVZ...Requires generation from drawn structure.
Component Analysis (Retrosynthetic Breakdown)

If the target compound lacks a direct CAS hit, search for its metabolic or synthetic precursors. This molecule is the amide coupling product of:

  • Acid Component: 2-Furoic acid (or 2-Furoyl chloride)

    • CAS: 527-69-5 (Chloride) / 88-14-2 (Acid)

  • Amine Component: N-Methyl-4-methoxybenzylamine

    • CAS: 702-24-9

    • Relevance: This secondary amine is a common "privileged structure" in fragment-based drug discovery (FBDD).

Part 2: Synthesis & Validation Protocol

Core Directive: If a CAS number cannot be found, you must validate the substance exists. The following protocol is a self-validating system to generate the compound and confirm its identity via NMR/MS.

Synthetic Route (Schotten-Baumann Conditions)

Reaction:



Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask under N₂ atmosphere.

  • Charge: Add N-methyl-4-methoxybenzylamine (1.0 equiv, 5 mmol) and dry Dichloromethane (DCM, 20 mL).

  • Base: Add Triethylamine (TEA) or DIPEA (1.5 equiv). Cool to 0°C.[1]

  • Addition: Dropwise add 2-Furoyl chloride (1.1 equiv) dissolved in 5 mL DCM.

    • Note: The reaction is exothermic.[1] Maintain T < 5°C to prevent furan ring decomposition.

  • Monitor: Stir at RT for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). The amine spot (polar) should disappear; the amide (less polar) will appear.

  • Workup: Wash with 1N HCl (removes unreacted amine), then sat. NaHCO₃ (removes furoic acid), then Brine. Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (SiO₂).[2]

Predicted Characterization Data (Self-Validation)

Use this data to confirm you have the correct structure.

  • ¹H NMR (400 MHz, CDCl₃):

    • Rotamers: As a tertiary amide, this molecule will likely exhibit rotameric populations (approx 60:40 ratio) at room temperature, causing peak doubling or broadening.

    • δ 7.55 (d, 1H): Furan C5-H.

    • δ 7.20 (d, 2H): Aromatic (benzyl) meta-protons.

    • δ 7.10 (d, 1H): Furan C3-H.

    • δ 6.88 (d, 2H): Aromatic (benzyl) ortho-protons (shielded by methoxy).

    • δ 6.50 (dd, 1H): Furan C4-H.

    • δ 4.65 (s, 2H): Benzylic -CH₂- (Look for splitting/broadening due to rotamers).

    • δ 3.80 (s, 3H): -OCH₃ (Methoxy).

    • δ 3.05 (s, 3H): N-CH₃ (Methyl amide).

Part 3: Search & Registration Workflow

If the compound is not found in public repositories (PubChem, ChemSpider), it does not mean it is unknown—it means it is likely buried in a Markush structure within a patent.

The Search Decision Tree

The following Graphviz diagram outlines the logic flow for locating the CAS number or initiating a new registration.

SearchWorkflow Start Start: Define Structure (SMILES/InChI) PublicDB Search Public DBs (PubChem, ChemSpider) Start->PublicDB HitPublic Direct Match Found? PublicDB->HitPublic GetCAS Record CAS No. & Verify Source HitPublic->GetCAS Yes PaidDB Search Proprietary DBs (SciFinder-n / Reaxys) HitPublic->PaidDB No HitPaid Exact Match Found? PaidDB->HitPaid HitPaid->GetCAS Yes ComponentSearch Search by Reaction: Amine (702-24-9) + Acid (527-69-5) HitPaid->ComponentSearch No Markush Markush Structure Search (Patent Families) Novelty Compound is Novel or Unregistered Markush->Novelty No Specific Claim ComponentSearch->Markush Register Submit to CAS Registry (If IP required) Novelty->Register

Figure 1: Logical workflow for CAS identification and novelty determination.

Execution Strategy
  • Exact Structure Search:

    • Input the SMILES string COc1ccc(CN(C)C(=O)c2occc2)cc1 into SciFinder-n.

    • Expected Outcome: If no direct CAS appears, look for "Substance Detail" which may list it as a "Component" in a mixture or a salt.

  • Component-Based Search (The "Backdoor" Method):

    • In Reaxys/SciFinder, search for the Reaction :

      • Reactant A: CAS 702-24-9

      • Reactant B: CAS 527-69-5

    • This will display all published reactions between these two. If the product is listed, the CAS number will be attached to the product node in the reaction scheme.

  • Patent Markush Search:

    • This structure is a common scaffold. It is likely covered by broad patents for opioid receptor modulators or TRP channel antagonists.

    • Warning: A compound may be "known" in a patent (covered by a generic formula) but not assigned a specific CAS number until a researcher specifically isolates and registers it.

Part 4: Conclusion & Actionable Data

Based on current public indexing (as of 2024-25), This compound does not have a widely disseminated "Common Chemistry" CAS number. It is a specific library compound.

Recommended Citation for Internal Reports:

"The compound this compound was synthesized via acyl chloride coupling of N-methyl-4-methoxybenzylamine (CAS 702-24-9) and 2-furoyl chloride (CAS 527-69-5). Structural identity was confirmed via ¹H NMR and LC-MS (m/z 246 [M+H]⁺)."

References

  • PubChem Compound Summary. N-Methyl-4-methoxybenzylamine (CAS 702-24-9). National Center for Biotechnology Information. Link

  • PubChem Compound Summary. 2-Furoyl Chloride (CAS 527-69-5). National Center for Biotechnology Information. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Standard protocol for amide synthesis). Link

  • American Chemical Society (CAS). CAS Registry Handbook - Common Chemistry & SciFinder-n Search Protocols.Link

Sources

An In-depth Technical Guide to N-(4-methoxybenzyl)-N-methylfuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(4-methoxybenzyl)-N-methylfuran-2-carboxamide, a substituted furan carboxamide derivative. The content herein is curated for professionals in chemical research and drug development, offering foundational knowledge, synthesis protocols, and analytical methodologies.

Core Molecular Attributes

N-(4-methoxybenzyl)-N-methylfuran-2-carboxamide, denoted here as N-PMB-N-methyl-2-furamide, possesses a unique molecular architecture combining a furan moiety, a tertiary amide, and a para-methoxybenzyl (PMB) group. Understanding its fundamental properties is the first step in harnessing its potential.

PropertyValue
Chemical Formula C₁₄H₁₅NO₃
Molecular Weight 245.27 g/mol
IUPAC Name N-(4-methoxybenzyl)-N-methylfuran-2-carboxamide

Synthesis and Purification: A Proposed Pathway

The synthesis of N-(4-methoxybenzyl)-N-methylfuran-2-carboxamide can be achieved through a standard amidation reaction. The following protocol outlines a robust method for its preparation, designed for high yield and purity.

Experimental Protocol: Synthesis
  • Preparation of the Amine: Begin by synthesizing or procuring N-(4-methoxybenzyl)-N-methylamine. This secondary amine is a key building block for the final product.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve 2-furoic acid in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) to activate the carboxylic acid.

  • Amide Coupling Reaction: Slowly add the N-(4-methoxybenzyl)-N-methylamine solution to the activated 2-furoic acid mixture. The reaction is typically stirred at room temperature for several hours to ensure complete conversion.

  • Work-up and Purification: Upon reaction completion, the crude product is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow Figure 1: Synthesis Workflow A 2-Furoic Acid C Activated Intermediate A->C Activation B Coupling Agent (e.g., DCC) B->C E Amide Coupling C->E D N-(4-methoxybenzyl)-N-methylamine D->E F Crude Product E->F G Purification (Column Chromatography) F->G H N-PMB-N-methyl-2-furamide G->H

Caption: A schematic of the proposed synthesis route.

Analytical Characterization

To confirm the identity and purity of the synthesized N-(4-methoxybenzyl)-N-methylfuran-2-carboxamide, a suite of analytical techniques should be employed.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the furan ring protons, the methoxy group, the benzylic protons, the N-methyl group, and the aromatic protons of the PMB group.
¹³C NMR Resonances for all unique carbon atoms, including the amide carbonyl, the furan ring carbons, and the carbons of the PMB group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight (245.27 g/mol ).
Infrared (IR) Spectroscopy A strong absorption band characteristic of the amide carbonyl group (typically around 1650 cm⁻¹).
Analytical Workflow Diagram

Analytical_Workflow Figure 2: Analytical Workflow A Synthesized Compound B ¹H NMR Spectroscopy A->B C ¹³C NMR Spectroscopy A->C D Mass Spectrometry A->D E IR Spectroscopy A->E F Purity & Structural Confirmation B->F C->F D->F E->F

Caption: Standard analytical methods for characterization.

Potential Applications and Scientific Context

While specific biological activities of N-(4-methoxybenzyl)-N-methylfuran-2-carboxamide are not yet extensively documented, the furan-2-carboxamide scaffold is present in a variety of biologically active molecules. Derivatives have been investigated for their potential as antibiofilm agents and in other therapeutic areas.[1] The presence of the PMB protecting group also suggests its utility as an intermediate in multi-step organic syntheses. The amide bond is a fundamental component in a significant percentage of pharmaceuticals, highlighting the importance of developing novel amide-containing compounds.[2]

References

  • Gomez, L. F., et al. (2020). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Molecules. Available at: [Link]

  • PubChem. N-(4-methoxyphenyl)-n-(1-phenethylpiperidin-4-yl)furan-2-carboxamide. Available at: [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Available at: [Link]

Sources

N-(4-methoxybenzyl)-N-methyl-2-furamide SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(4-methoxybenzyl)-N-methyl-2-furamide: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of this compound, a molecule of interest for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, a robust synthetic protocol, and an exploration of its potential pharmacological significance based on the constituent structural motifs.

Core Molecular Identification

Given the absence of a dedicated entry in major chemical databases, the primary identifiers for this compound have been computationally generated.

IdentifierValue
IUPAC Name N-(4-methoxybenzyl)-N-methylfuran-2-carboxamide
SMILES CN(Cc1ccc(OC)cc1)C(=O)c2occc2
InChIKey YJRGVXMPSJDSCO-UHFFFAOYSA-N
Molecular Formula C₁₄H₁₅NO₃
Molecular Weight 245.27 g/mol

Strategic Synthesis: The Schotten-Baumann Approach

The synthesis of this compound is most effectively achieved through the nucleophilic acyl substitution of 2-furoyl chloride with N-methyl-4-methoxybenzylamine. This reaction, a classic example of the Schotten-Baumann reaction, is a reliable method for forming amide bonds.

The causality behind this experimental choice lies in the high reactivity of the acyl chloride, which readily reacts with the secondary amine nucleophile. The presence of a non-nucleophilic base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product 2_Furoyl_Chloride 2-Furoyl Chloride Target_Molecule This compound 2_Furoyl_Chloride->Target_Molecule + N_Methyl_Amine N-methyl-4-methoxybenzylamine N_Methyl_Amine->Target_Molecule + Base Tertiary Amine Base (e.g., Triethylamine) Base->Target_Molecule Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Target_Molecule

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials:

  • N-methyl-4-methoxybenzylamine (1 equivalent)

  • 2-Furoyl chloride (1.1 equivalents)[1][2]

  • Triethylamine (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-4-methoxybenzylamine in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Base Addition: To the stirred solution, add triethylamine dropwise.

  • Acylation: Slowly add 2-furoyl chloride to the reaction mixture. A white precipitate of triethylammonium chloride may form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Physicochemical and Spectroscopic Characterization (Predicted)

Predicted Physicochemical Properties:

PropertyPredicted Value
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in most organic solvents (DCM, ethyl acetate, acetone); insoluble in water
Boiling Point > 200 °C (decomposes)
LogP ~2.5 - 3.5

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ (ppm): ~7.4 (m, 1H, furan-H5), ~7.1 (m, 2H, Ar-H), ~6.8 (m, 2H, Ar-H), ~6.4 (m, 1H, furan-H4), ~6.2 (m, 1H, furan-H3), ~4.6 (s, 2H, -CH₂-Ar), ~3.8 (s, 3H, -OCH₃), ~3.1 (s, 3H, -NCH₃).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ (ppm): ~162 (C=O), ~159 (Ar-C-OCH₃), ~147 (furan-C2), ~144 (furan-C5), ~130 (Ar-C), ~128 (Ar-C), ~118 (furan-C4), ~114 (Ar-C), ~110 (furan-C3), ~55 (-OCH₃), ~52 (-CH₂-), ~35 (-NCH₃).

  • IR (ATR, cm⁻¹):

    • ~1640 (C=O, amide I band), ~1510 (Ar C=C stretch), ~1250 (C-O-C, ether stretch), ~1170 (C-N stretch).

Rationale for Drug Development Interest

The structural components of this compound each contribute to a pharmacological profile that is of significant interest to drug discovery.

Pharmacological_Relevance cluster_furan Furan Moiety cluster_amide N-Methylamide Linker cluster_benzyl 4-Methoxybenzyl Group Target_Molecule N-(4-methoxybenzyl)-N- methyl-2-furamide Furan_Properties Bioisostere for Phenyl Rings Antimicrobial & Anti-inflammatory Activity Target_Molecule->Furan_Properties contributes Amide_Properties Increased Proteolytic Stability Improved Cell Permeability Modulates Conformation Target_Molecule->Amide_Properties contributes Benzyl_Properties Modulates Lipophilicity Potential for Neuroprotective & Antioxidant Effects Target_Molecule->Benzyl_Properties contributes

Caption: Key structural motifs and their pharmacological relevance.

  • The Furan Ring: The furan nucleus is a common scaffold in biologically active compounds and is often considered a bioisostere of a phenyl ring. Furan derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial and anti-inflammatory effects.[3][4]

  • The N-Methylamide Linkage: The introduction of a methyl group on the amide nitrogen has profound implications for the pharmacokinetic properties of a molecule. This modification can enhance metabolic stability by sterically hindering enzymatic cleavage.[5] Furthermore, N-methylation can improve cell permeability by disrupting hydrogen bonding networks, a critical factor for oral bioavailability.[6]

  • The 4-Methoxybenzyl Group: The 4-methoxybenzyl moiety is frequently incorporated into drug candidates to modulate their lipophilicity and metabolic profile. The methoxy group can influence drug-receptor interactions and has been associated with antioxidant and neuroprotective properties in various compounds.

Conclusion and Future Directions

This compound represents a promising scaffold for further investigation in drug discovery. The convergence of a biologically active furan ring, a stabilizing N-methylamide linker, and a modulating 4-methoxybenzyl group suggests potential for the development of novel therapeutic agents. Future research should focus on the synthesis and in-vitro screening of this compound against a panel of biological targets, particularly in the areas of infectious diseases and inflammatory conditions.

References

  • Journal of Medicinal Chemistry. The importance of amide protons in peptide drug development. [Link]

  • National Center for Biotechnology Information. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. [Link]

  • Recent Patents on Anti-Infective Drug Discovery. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. [Link]

  • ResearchGate. Synthesis and biological activities of furan derivatives. [Link]

  • MDPI. Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. [Link]

  • PubMed. Protective effect of 4-Methoxy benzyl alcohol on the neurovascular unit after cerebral ischemia reperfusion injury. [Link]

Sources

Biological Activity and Therapeutic Potential of N-methyl-N-benzyl-2-furamide Analogs: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter scaffolds that exhibit "privileged" status—molecular frameworks that consistently bind to diverse biological targets. The N-methyl-N-benzyl-2-furamide motif and its extended analogs represent one such highly versatile pharmacophore. Originally explored for their antitubercular properties, these tertiary furan-2-carboxamides have evolved into potent modulators of lipid metabolism, microtubule dynamics, and endocrine signaling.

This technical guide dissects the structure-activity relationships (SAR), core biological activities, and the validated experimental methodologies required to evaluate this class of compounds.

Pharmacophore Rationale & Structure-Activity Relationship (SAR)

The biological promiscuity and potency of N-methyl-N-benzyl-2-furamide analogs are not accidental; they are driven by precise physicochemical causality.

  • The 2-Furamide Core: The furan ring acts as an electron-rich bioisostere for phenyl or thiophenyl groups. The oxygen atom serves as a localized hydrogen-bond acceptor, allowing the molecule to anchor itself into polar micro-domains within predominantly hydrophobic target pockets[1].

  • N-Methylation (The Tertiary Amide Advantage): Converting a secondary amide (N-benzyl-2-furamide) to a tertiary amide (N-methyl-N-benzyl-2-furamide) is a deliberate pharmacokinetic strategy. By eliminating the hydrogen bond donor (N-H), we significantly reduce the polar surface area (PSA). Causality: This reduction enhances membrane permeability and intestinal absorption. Furthermore, the N-methyl group induces steric hindrance, restricting the rotation of the amide C-N bond. This locks the benzyl and furan rings into a specific dihedral angle, pre-organizing the molecule for optimal insertion into deep target pockets[2].

  • The N-Benzyl Moiety: The benzyl group provides critical

    
     stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) present in the active sites of targets like Cholesteryl Ester Transfer Protein (CETP) and tubulin[3].
    

Core Biological Activities

Oncology & Cytotoxicity (Microtubule Modulation)

Furan-2-carboxamide derivatives, particularly those structurally related to paclitaxel and butitaxel, exhibit profound antiproliferative activity. Analogs featuring the 2-furamide moiety have demonstrated potent cytotoxicity against MCF-7 (breast cancer) and K-562 (leukemia) cell lines, with sub-micromolar IC50 values[2]. Mechanistically, these compounds bind to the taxane or colchicine sites on tubulin, either stabilizing or destabilizing the microtubule polymer, which ultimately triggers G2/M phase mitotic arrest and apoptosis[1].

Antihyperlipidemic & Metabolic Regulation

Recent in vivo studies have highlighted the profound lipid-lowering capabilities of N-benzoylphenyl-2-furamides and related N-benzyl analogs. In hyperlipidemic rat models, these compounds significantly decrease plasma triglycerides[4]. The mechanism is driven by the downregulation of the Apoc3 gene expression and the direct inhibition of CETP, which facilitates the clearance of Very-Low-Density Lipoproteins (VLDL) and elevates High-Density Lipoprotein (HDL) levels[3].

Endocrine Modulation (GnRH Antagonism)

The 2-furamide scaffold has also been successfully integrated into small molecule Gonadotropin-Releasing Hormone (GnRH) antagonists. For instance, CMPD1—a highly substituted 2-furamide derivative—binds with low nanomolar affinity (6.0 nM) to human GnRH receptors, effectively inhibiting the luteinizing hormone (LH) and testosterone elevations stimulated by GnRH superagonists[5].

Antimicrobial & Antitubercular Efficacy

Historically, the foundational molecule N-benzyl-2-furamide was investigated for its action in experimental tuberculosis[6]. While modern drug development has shifted focus toward its metabolic and oncological applications, the scaffold retains baseline antimicrobial properties, likely due to its ability to disrupt bacterial cell wall synthesis or inhibit specific dihydropteroate synthases[6].

Mechanistic Pathways

Pathway1 N1 N-methyl-N-benzyl 2-furamide N2 CETP Inhibition N1->N2 Binds N3 ApoC3 Gene Downregulation N1->N3 Modulates N4 VLDL Clearance N2->N4 N3->N4 N5 Reduced Plasma Triglycerides N4->N5 Clinical Endpoint

Fig 1: Dual-action metabolic regulation pathway of 2-furamide analogs.

Pathway2 S1 Furamide Analog Internalization S2 Tubulin Dimer Binding S1->S2 S3 Microtubule Stabilization S2->S3 Inhibits Depolymerization S4 G2/M Phase Arrest S3->S4 S5 Apoptosis (K-562 / MCF-7) S4->S5

Fig 2: Cytotoxic mechanism of action via tubulin polymerization modulation.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict internal controls to prevent false positives.

Protocol A: In Vitro Tubulin Polymerization Assay

Purpose: To establish direct target engagement and differentiate true microtubule modulators from non-specific cytotoxic agents[1]. Causality & Rationale: We utilize purified porcine brain tubulin in a cell-free environment. GTP is strictly required as it fuels the thermodynamic cycle of tubulin polymerization. Glycerol is added to lower the critical concentration of tubulin required for assembly, ensuring the assay is sensitive enough to detect subtle stabilizing effects from our furamide analogs. Step-by-Step Workflow:

  • Preparation: Reconstitute highly purified porcine tubulin (>99%) in PIPES buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9). Note: PIPES is chosen over Tris to prevent the chelation of Mg2+, which is critical for assembly.

  • Activation: Add 1 mM GTP and 10% (v/v) glycerol to the tubulin solution immediately before the assay.

  • Compound Incubation: Plate 10 µM of the N-methyl-N-benzyl-2-furamide analog in a 96-well half-area plate.

  • Self-Validation Controls: Include Paclitaxel (10 µM) as a positive control for stabilization, Colchicine (10 µM) as a positive control for destabilization, and 1% DMSO as a vehicle baseline.

  • Kinetic Read: Initiate the reaction by adding the tubulin mixture to the plate at 37°C. Measure fluorescence (Ex: 340 nm / Em: 410-440 nm if using a DAPI reporter) every minute for 60 minutes to calculate the

    
     of polymerization.
    
Protocol B: In Vivo Triton WR-1339 Hyperlipidemia Screening

Purpose: To evaluate the acute antihyperlipidemic efficacy of furamide analogs[4]. Causality & Rationale: The Triton WR-1339 (Tyloxapol) model is utilized because this non-ionic surfactant physically coats circulating lipoproteins, sterically hindering Lipoprotein Lipase (LPL). This completely halts peripheral triglyceride clearance. Therefore, any reduction in plasma lipids observed after administering our compound must be attributed to a decrease in hepatic lipid secretion or direct CETP modulation, isolating the drug's true metabolic mechanism[3]. Step-by-Step Workflow:

  • Induction: Fast adult Wistar rats (150-200g) for 18 hours. Inject a single dose of Triton WR-1339 (300 mg/kg, i.p.) dissolved in normal saline.

  • Dosing: Immediately following induction, administer the furamide analog (e.g., 15 mg/kg) via oral gavage suspended in 0.5% carboxymethyl cellulose (CMC).

  • Self-Validation Controls: Maintain a "Normal Control" (no Triton, vehicle only) to validate baseline lipids, a "Triton Control" (Triton + vehicle) to validate hyperlipidemia induction, and a "Reference Control" (Triton + Fenofibrate 65 mg/kg).

  • Endpoint Analysis: Draw blood via the retro-orbital plexus at 0h and 24h post-injection. Centrifuge at 3000 rpm for 10 minutes to isolate serum. Quantify Total Cholesterol (TC) and Triglycerides (TG) using standard enzymatic kits.

Quantitative Data Presentation

The following table summarizes the comparative efficacy of various 2-furamide analogs across different biological models, demonstrating the broad therapeutic utility of the scaffold.

Compound AnalogTarget / AssayPrimary Cell Line / ModelIC50 / Effective DoseKey Biological Effect
N-debenzoyl-N-(2-thenoyl)butitaxel Tubulin AssemblyB16 Melanoma Cell Line1.2 µM2-fold better tubulin assembly than paclitaxel[1]
Carboxamide 12 (1-anthraquinone) CytotoxicityK-562 Leukemia Cell Line0.33 µMPotent antiproliferative activity[2]
CMPD1 (Tetrahydronaphthalenyl) GnRH ReceptorHuman GnRH Receptors6.0 nMHigh-affinity receptor antagonism[5]
N-(4-benzoylphenyl)-2-furamide Lipid MetabolismWistar Rat (Triton WR-1339)15 mg/kg (In Vivo)Significant reduction in plasma triglycerides[4]
N-benzyl-2-furamide AntimicrobialExperimental TuberculosisVariable (In Vivo)Baseline antitubercular activity[6]

References

  • Title: Butitaxel Analogues: Synthesis and Structure−Activity Relationships | Source: ACS Publications | URL: 1

  • Title: Synthesis and Biological Evaluation of Novel N-Benzoylphenyl-2-Furamide Derivatives | Source: Al-Zaytoonah University | URL: 3

  • Title: Biological characterization of a novel, orally active small molecule gonadotropin-releasing hormone (GnRH) antagonist using castrated and intact rats | Source: PubMed | URL: 5

  • Title: Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights | Source: MDPI | URL: 2

  • Title: Antitubercular Substances. III. Nonpyridinoid Heterocyclic Hydrazides | Source: ResearchGate | URL: 6

  • Title: Synthesis of furan-2-carboxamide derivatives from 4-aminobenzophenones | Source: ResearchGate | URL: 4

Sources

Methodological & Application

Synthesis of N-(4-methoxybenzyl)-N-methyl-2-furamide from 2-furoyl chloride

[1]

Executive Summary

This application note details the optimized protocol for the synthesis of N-(4-methoxybenzyl)-N-methyl-2-furamide via nucleophilic acyl substitution. This scaffold is a common pharmacophore in drug discovery, serving as a linker in fragment-based drug design (FBDD) and kinase inhibitor libraries.[1]

The protocol utilizes 2-furoyl chloride as a highly reactive electrophile to acylate N-(4-methoxybenzyl)-N-methylamine .[1] Unlike peptide coupling reagents (EDC/HATU), this acid chloride route offers higher atom economy, simplified purification, and scalability, provided that strict moisture control is maintained during the initial addition.

Reaction Scheme & Mechanism

The synthesis proceeds via a base-mediated Schotten-Baumann type acylation in an anhydrous organic solvent.[1][2] The secondary amine attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. Subsequent collapse of the intermediate expels the chloride ion, which is scavenged by the tertiary amine base (Triethylamine) to drive the equilibrium forward.

Figure 1: Reaction Workflow

ReactionSchemeStartReagents PreparationReactants2-Furoyl Chloride+ N-(4-methoxybenzyl)-N-methylamineStart->ReactantsDCM, 0°CIntermediateTetrahedralIntermediateReactants->IntermediateNucleophilic AttackBaseBase Scavenging(TEA + HCl)Intermediate->BaseH+ RemovalProductCrude AmideProductIntermediate->ProductCl- Elimination

Caption: Mechanistic flow of the acylation reaction. The base prevents protonation of the unreacted amine.[3]

Materials & Equipment

Reagents Table
ReagentCAS No.MW ( g/mol )Equiv.[1][4][5]RoleSafety Note
N-(4-methoxybenzyl)-N-methylamine 702-24-9151.211.0NucleophileIrritant; handle in hood.[1]
2-Furoyl Chloride 527-69-5130.531.1ElectrophileCorrosive/Lachrymator .[1] Moisture sensitive.[1][6]
Triethylamine (TEA) 121-44-8101.191.5BaseFlammable; volatile.[1]
Dichloromethane (DCM) 75-09-2-SolventSolventAnhydrous grade required.[1]
Equipment
  • Reaction Vessel: 100 mL Round Bottom Flask (RBF), flame-dried under Argon/Nitrogen.

  • Temperature Control: Ice-water bath (0°C).

  • Addition: Pressure-equalizing addition funnel or syringe pump.[1]

  • Monitoring: TLC plates (Silica gel 60 F254), UV lamp (254 nm).[1]

Experimental Protocol

Phase 1: Preparation & Setup[2]
  • Inert Atmosphere: Flame-dry a 100 mL RBF and cool under a stream of dry Nitrogen.

  • Solvent Charge: Add N-(4-methoxybenzyl)-N-methylamine (1.51 g, 10.0 mmol, 1.0 equiv) and anhydrous DCM (30 mL).

  • Base Addition: Add Triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv) to the stirring solution.

  • Cooling: Submerge the flask in an ice-water bath and allow to cool to 0°C for 10 minutes.

Phase 2: Acylation Reaction
  • Acid Chloride Addition: Dilute 2-furoyl chloride (1.44 g, 1.08 mL, 11.0 mmol, 1.1 equiv) in DCM (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes.

    • Expert Insight: The reaction is exothermic.[4] Rapid addition can cause localized boiling of DCM and side reactions (dimerization).[1] Maintain internal temperature <5°C.

  • Equilibration: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT).

  • Reaction Time: Stir at RT for 2–3 hours.

  • Monitoring: Check TLC (Eluent: 30% EtOAc in Hexanes). The starting amine spot (low Rf, stains with Ninhydrin) should disappear.

Phase 3: Workup & Isolation[7]
  • Quench: Add saturated aqueous NaHCO₃ (20 mL) to the reaction mixture and stir vigorously for 10 minutes. This hydrolyzes excess furoyl chloride to water-soluble furoate.[1]

  • Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.[4]

  • Washes:

    • Wash organic layer with 1M HCl (20 mL) to remove unreacted amine and TEA.[1] Caution: Furan rings can be acid-sensitive; perform this wash quickly and keep cold.[1]

    • Wash with Brine (20 mL).[1]

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap).

Figure 2: Workup Decision Logic

WorkupLogicReactionMixReaction Mixture(DCM Phase)QuenchAdd Sat. NaHCO3ReactionMix->QuenchSepFunnelPhase SeparationQuench->SepFunnelAqLayer1Aqueous Layer(Furoic Acid salts)SepFunnel->AqLayer1DiscardOrgLayer1Organic Layer(Product + Amine)SepFunnel->OrgLayer1KeepAcidWashWash 1M HClOrgLayer1->AcidWashOrgLayer2Organic Layer(Purified Product)AcidWash->OrgLayer2Dry & Conc.AqLayer2Aqueous Layer(Amine salts)AcidWash->AqLayer2Discard

Caption: Separation logic to remove excess starting materials using acid/base extraction.

Characterization & Expected Data

The product, This compound , typically presents as a viscous oil or low-melting solid.[1]

NMR Interpretation Note (Rotamers)

Due to the partial double-bond character of the amide C-N bond, this molecule exists as a mixture of cis and trans rotamers in solution. This often results in doubled peaks in the ¹H NMR spectrum (approximate ratio 2:1 or 3:1). Do not mistake this for impurity.

Expected ¹H NMR (400 MHz, CDCl₃)
  • Furan Ring:

    
     7.50 (d, 1H), 7.15 (d, 1H), 6.48 (dd, 1H).
    
  • Aromatic (Benzyl):

    
     7.20 (d, 2H), 6.88 (d, 2H) (AA'BB' system).
    
  • Benzylic CH₂:

    
     4.70 (s, major rotamer) / 4.55 (s, minor rotamer).
    
  • Methoxy (-OCH₃):

    
     3.80 (s, 3H).[1]
    
  • N-Methyl:

    
     3.10 (s, major rotamer) / 2.95 (s, minor rotamer).[1]
    

Process Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous; check 2-furoyl chloride quality (should be clear/yellow, not cloudy).
Dark Coloration Polymerization of FuranAvoid strong acids during workup; keep temperature < RT during HCl wash.[1]
Extra Spots on TLC Incomplete CouplingCheck base stoichiometry. If amine remains, add 0.1 equiv more acid chloride.
Solid Precipitate TEA·HCl Salt FormationThis is normal during reaction.[1] It dissolves during the aqueous workup.[7]

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852.[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 68253, 2-Furoyl chloride.[1] [1]

  • CymitQuimica. (2025).[1] Safety Data Sheet: N-Methyl-4-methoxybenzylamine.

Application Note: High-Efficiency Amide Coupling of N-(4-Methoxybenzyl)-N-methylamine with 2-Furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

Amide bond formation remains one of the most critical and frequently executed transformations in medicinal chemistry and drug development[1]. The synthesis of N-(4-methoxybenzyl)-N-methylfuran-2-carboxamide presents specific chemical challenges due to the steric hindrance inherent to the secondary amine (N-methyl-p-methoxybenzylamine) and the slightly deactivated nature of the heteroaromatic 2-furoic acid[2].

To overcome these barriers, this protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in combination with the non-nucleophilic base DIPEA (N,N-Diisopropylethylamine).

Causality in Reagent Selection:

  • HATU over EDC/HOBt: HATU is widely recognized as a superior coupling reagent for sterically hindered secondary amines. The key to its efficiency lies in the HOAt (1-hydroxy-7-azabenzotriazole) leaving group. The pyridine nitrogen in HOAt provides neighboring group participation, accelerating the aminolysis step via a highly organized, 6-membered hydrogen-bonded transition state[3].

  • DIPEA over Triethylamine: DIPEA is strictly non-nucleophilic due to its bulky isopropyl groups. This prevents competitive side reactions during the activation of the carboxylic acid, ensuring that the base solely acts to deprotonate the 2-furoic acid and neutralize the acidic HOAt byproduct[1].

Reaction Workflow & Mechanism

The reaction proceeds through a strictly ordered two-phase mechanism to ensure maximum yield and prevent the formation of dead-end byproducts.

Workflow A 2-Furoic Acid (Electrophile) C Carboxylate Anion Intermediate A->C Deprotonation B DIPEA (Base) B->C E OAt Active Ester Intermediate C->E Activation D HATU (Coupling Reagent) D->E G N-(4-methoxybenzyl)- N-methylfuran-2-carboxamide E->G Aminolysis F N-(4-methoxybenzyl)- N-methylamine F->G

Figure 1: Mechanistic workflow of HATU-mediated amide coupling.

Materials and Reagents

The following stoichiometry is optimized for a 10 mmol scale synthesis.

Table 1: Reagent Equivalents and Quantities

ReagentMW ( g/mol )EquivalentsAmountRole
2-Furoic Acid112.081.01.12 gElectrophile
N-(4-Methoxybenzyl)-N-methylamine151.211.11.66 gNucleophile
HATU380.231.24.56 gCoupling Reagent
DIPEA129.243.05.2 mLBase
Anhydrous DMFN/AN/A50 mLSolvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; visual cues and analytical checkpoints are embedded to ensure reproducibility.

Phase 1: Pre-Activation of 2-Furoic Acid
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon).

  • Dissolution: Add 2-furoic acid (1.12 g, 10 mmol) to the flask, followed by 50 mL of anhydrous DMF. Stir until complete dissolution is achieved. Note: Anhydrous solvent is critical to prevent premature hydrolysis of the highly reactive OAt ester.

  • Deprotonation: Inject DIPEA (5.2 mL, 30 mmol) via syringe. Stir for 5 minutes at room temperature.

  • Activation: Add HATU (4.56 g, 12 mmol) in a single portion. The reaction mixture will typically transition to a pale yellow or orange color, indicating the formation of the active OAt ester.

  • Critical Hold: Stir the activation mixture for 10 to 15 minutes .

    • Causality: If the secondary amine is added simultaneously with HATU, it can directly attack the uronium salt of HATU, forming a highly stable, unreactive guanidinium byproduct. Pre-activation entirely bypasses this failure mode[3].

Phase 2: Aminolysis
  • Amine Addition: Dissolve N-(4-methoxybenzyl)-N-methylamine (1.66 g, 11 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise to the activated ester mixture over 5 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress via LC-MS or TLC (typically 50% EtOAc in Hexanes). Complete conversion is usually observed within 2 to 4 hours.

Phase 3: Quenching and Liquid-Liquid Extraction
  • Quenching: Once complete, quench the reaction by pouring the mixture into 150 mL of crushed ice/water.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 75 mL). Combine the organic layers.

  • DMF Removal: Wash the combined organic layer with a 5% aqueous LiCl solution (3 × 50 mL).

    • Causality: DMF is highly miscible with EtOAc. The LiCl exponentially increases the ionic strength of the aqueous phase, forcing the DMF to partition out of the organic layer.

  • Acidic Wash: Wash the organic layer with 1M HCl (50 mL). This protonates and removes any unreacted secondary amine and excess DIPEA.

  • Basic Wash: Wash with saturated aqueous NaHCO₃ (50 mL).

    • Causality: This step is vital for removing the HOAt byproduct (pKa ~3.3) and any unreacted 2-furoic acid by converting them into highly water-soluble sodium salts.

  • Final Wash & Drying: Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel, using a gradient of 10% to 40% EtOAc in Hexanes. The product, N-(4-methoxybenzyl)-N-methylfuran-2-carboxamide, typically elutes as a clean, viscous oil that may crystallize upon standing.

Troubleshooting & Optimization

Table 2: Common Failure Modes and Corrective Actions

ObservationCausal FactorCorrective Action
Low yield / Guanidinium byproduct Direct reaction of amine with HATUEnsure the strict 10-15 minute pre-activation of 2-furoic acid prior to amine addition.
Incomplete conversion Steric hindrance of secondary amineIncrease reaction temperature to 40°C or extend reaction time to 12 hours.
Emulsion during workup High DMF concentration in aqueous phaseDilute the organic layer more heavily with EtOAc and ensure the use of the 5% LiCl aqueous wash.
Product contaminated with HOAt Incomplete basic washEnsure thorough washing with saturated NaHCO₃ or substitute with 1M NaOH if the amide is stable.

References

1.[2] Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course. Journal of Chemical Education. 2 2.[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. 1 3.[3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. 3

Sources

Application Note: Purification Strategies for N-(4-methoxybenzyl)-N-methyl-2-furamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the purification protocols for N-(4-methoxybenzyl)-N-methyl-2-furamide , a tertiary amide intermediate often utilized in medicinal chemistry as a scaffold for GPCR ligands. The presence of an acid-sensitive furan ring and an electron-rich p-methoxybenzyl (PMB) group presents specific stability challenges during workup and chromatography.

This guide moves beyond generic organic chemistry procedures, offering a targeted workflow that prevents furan ring-opening (polymerization) and ensures removal of common impurities like 2-furoic acid and N-(4-methoxybenzyl)-N-methylamine.

Chemical Profile & Stability Considerations

Before initiating purification, the operator must understand the physicochemical constraints of the molecule.

PropertyDescriptionPurification Implication
Structure Tertiary AmideNo H-bond donor; moderate polarity. Soluble in EtOAc, DCM, MeOH.
Furan Ring Acid-SensitiveCRITICAL: Unstable in strong mineral acids (HCl, H₂SO₄). Risk of ring-opening to form diketones or black tars [1].
PMB Group UV Active / LipophilicStrong UV absorption at 254 nm facilitates easy detection. Adds significant lipophilicity.
LogP (Est.) ~2.2 – 2.8Elutes mid-range in normal phase chromatography (approx. 30-50% EtOAc in Hexane).

Method A: Buffered Liquid-Liquid Extraction (LLE)

Objective: Primary removal of starting materials (amine and acid chloride hydrolysis products) without degrading the furan ring.

The "Furan-Safe" Protocol

Standard amide workups often use 1M HCl to remove unreacted amines. Do not use HCl. The furan ring is prone to acid-catalyzed degradation.[1][2] Instead, use 10% Citric Acid , which effectively protonates the amine without opening the furan ring.

Reagents
  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid Wash: 10% w/v Citric Acid (aq).

  • Base Wash: Saturated Sodium Bicarbonate (NaHCO₃).[1]

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).

Step-by-Step Workflow
  • Dilution: Dilute the crude reaction mixture with EtOAc (10 mL per gram of theoretical yield).

  • Acid Wash (Amine Removal): Wash the organic layer twice with 10% Citric Acid .

    • Mechanism:[3][4][5] Protonates residual N-(4-methoxybenzyl)-N-methylamine, driving it into the aqueous layer.

  • Base Wash (Acid Removal): Wash the organic layer twice with Sat. NaHCO₃ .[1]

    • Mechanism:[3][4][5] Deprotonates residual 2-furoic acid (from acid chloride hydrolysis), rendering it water-soluble.

  • Brine Wash: Wash once with saturated NaCl solution to remove trapped water.

  • Drying: Dry over Na₂SO₄ for 15 minutes, filter, and concentrate in vacuo at <40°C.

Visualization: LLE Workflow

LLE_Workflow Start Crude Reaction Mixture Dilute Dilute with EtOAc Start->Dilute AcidWash Wash 2x with 10% Citric Acid Dilute->AcidWash AqLayer1 Aqueous Layer: Protonated Amine Salts AcidWash->AqLayer1 Discard OrgLayer1 Organic Layer: Product + Furoic Acid AcidWash->OrgLayer1 BaseWash Wash 2x with Sat. NaHCO3 OrgLayer1->BaseWash AqLayer2 Aqueous Layer: Sodium Furoate BaseWash->AqLayer2 Discard OrgLayer2 Organic Layer: Neutral Product BaseWash->OrgLayer2 Dry Dry (Na2SO4) & Concentrate OrgLayer2->Dry

Caption: Figure 1. Buffered extraction workflow designed to protect the acid-sensitive furan moiety while removing ionic impurities.

Method B: Flash Column Chromatography

Objective: Isolation of high-purity compound (>98%) from non-ionic impurities (e.g., coupling reagents, oligomers).

Stationary Phase Considerations

Standard silica gel is slightly acidic (pH ~5-6). For highly sensitive furans, this can cause on-column degradation (streaking or black bands).

  • Recommendation: Pre-treat the column with 1% Triethylamine (TEA) in the mobile phase or use Neutral Alumina if the compound proves highly unstable [2].

Protocol
  • Column: 12g or 24g Silica Flash Cartridge (for 1-2g scale).

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Modifier: Add 1% TEA to the solvent bottles if degradation is observed on TLC.

  • Loading: Dissolve crude oil in minimum DCM. Do not use DMF (difficult to remove).

Gradient Table
Time (CV)% Mobile Phase B (EtOAc)Phase Description
0–20%Equilibration / Void Volume
2–50% → 10%Elution of non-polar impurities (e.g., bis-PMB amine)
5–1510% → 60%Product Elution Window (Target Rf ~0.35)
15–1860% → 100%Column Flush (polar byproducts)

Note: The product usually elutes between 30-45% EtOAc depending on the exact silica activity.

Method C: Recrystallization (Polishing)

Objective: Final polishing to achieve crystalline solid (if the compound solidifies) or removal of trace colored impurities.

Tertiary amides can sometimes be oils. If the compound is a solid at room temperature:

  • Solvent System: EtOAc / Hexanes .

  • Procedure:

    • Dissolve the residue in the minimum amount of hot EtOAc (60°C).

    • Slowly add hot Hexanes dropwise until persistent cloudiness appears.

    • Add one drop of EtOAc to clear the solution.

    • Allow to cool slowly to RT, then to 4°C.

    • Seed Crystals: If available, add a seed crystal at RT to induce nucleation.

Quality Control & Validation

Every batch must be validated. A single spot on TLC is insufficient due to the potential for co-eluting isomers or decomposition products.

HPLC-UV/MS
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Wavelength: Monitor at 254 nm (Furan/PMB absorption) and 210 nm (Amide bond).

  • Purity Criteria: >98% area under the curve (AUC).

1H-NMR Diagnostics

Check for specific diagnostic peaks to confirm structural integrity:

  • Furan Protons: Three distinct signals in the aromatic region (approx. δ 7.5, 7.1, 6.5 ppm). Disappearance or broadening suggests ring opening.

  • PMB Singlet: A sharp singlet at ~3.8 ppm (Methoxy) and ~4.6 ppm (Benzylic CH₂).

  • Amide Rotamers: Tertiary amides often exhibit rotamers (cis/trans isomerism around the amide bond). You may see "double peaks" in the NMR spectrum (e.g., two N-Methyl singlets). This is normal and not an impurity. Run NMR at elevated temperature (50°C) to coalesce peaks if confirmation is needed [3].

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Black/Brown Tar on Column Acid-catalyzed polymerization of furan.Use Neutral Alumina or add 1% Triethylamine to mobile phase.
Product "Oils Out" in Recryst. Impurities preventing lattice formation.Switch to cold trituration with Pentane or Diethyl Ether to remove solvent traces.
Double Peaks in NMR Amide Rotamers (Restricted rotation).Heat NMR sample to 50°C. If peaks coalesce, it is pure.
Low Yield after Workup Product is partially water-soluble.Salt out the aqueous layer with NaCl and back-extract with DCM (3x).
Visualization: Troubleshooting Logic

Troubleshooting Problem Issue Observed Check1 Black Tar? Problem->Check1 Check2 Double NMR Peaks? Problem->Check2 Sol1 Use Neutral Alumina or 1% TEA Check1->Sol1 Yes Sol2 Rotamers (Normal). Run High-Temp NMR Check2->Sol2 Yes

Caption: Figure 2. Decision matrix for common purification anomalies.

References

  • BenchChem Technical Support. (2025).[1][2][6] Stability of furan rings in acidic workup.[1][2][7] Retrieved from

  • Biotage Application Notes. (2023). Purification of ionizable organic amine compounds using flash column chromatography. Retrieved from

  • Department of Chemistry, University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[6][8][9] Retrieved from

Sources

Application Note: Scalable Manufacturing of N-PMB Furan Amides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scalable synthesis of N-(4-methoxybenzyl)furan-2-carboxamide , a critical pharmacophore and intermediate in the development of kinase inhibitors and anti-inflammatory agents. The inclusion of the para-methoxybenzyl (PMB) group serves a dual purpose: it acts as a robust protecting group for the amide nitrogen—preventing unwanted N-alkylation in subsequent steps—and significantly enhances the lipophilicity of the intermediate, facilitating non-chromatographic purification.

We present two validated protocols:

  • Method A (Acid Chloride Route): The cost-effective industrial standard, optimized for raw material economy.

  • Method B (T3P® Coupling): A "green chemistry" approach offering superior safety profiles and simplified aqueous workups for kilogram-scale batches.

Strategic Route Selection

Scalability requires balancing cost, safety, and purity. The furan ring introduces a specific challenge: acid sensitivity .[1] Furan derivatives are prone to acid-catalyzed ring opening and polymerization (forming dark tars). Therefore, maintaining pH control during synthesis and workup is the primary critical quality attribute (CQA).

Decision Matrix
FeatureMethod A: Acid ChlorideMethod B: T3P Coupling
Reagent Cost Low (Thionyl chloride/Oxalyl chloride)Moderate (Propylphosphonic anhydride)
Atom Economy HighModerate
Safety Exothermic; HCl gas generationNon-explosive; Non-toxic byproducts
Impurity Profile Risk of acid-induced furan degradationVery clean; Water-soluble byproducts
Scale Suitability >100 kg (with scrubbers)1 kg - 100 kg (Pilot Plant friendly)

Chemical Reaction Engineering (Visualized)

The following diagram illustrates the synthetic pathway and the critical decision points for process engineers.

G cluster_0 Critical Control Point: Acid Sensitivity Start 2-Furoic Acid AcCl Activation: (COCl)2 or SOCl2 (Cat. DMF) Start->AcCl Method A (Cost Driven) Coupling_B Coupling B: T3P (50% EtOAc) PMB-Amine + Pyridine (Ambient Temp) Start->Coupling_B Method B (Quality/Safety Driven) Int_AcCl Intermediate: 2-Furoyl Chloride AcCl->Int_AcCl - HCl, - SO2/CO Coupling_A Coupling A: PMB-Amine + TEA (Temp < 10°C) Int_AcCl->Coupling_A DCM/Toluene Product Target Product: N-PMB Furan Amide Coupling_A->Product Schotten-Baumann Conditions Coupling_B->Product Direct Coupling

Caption: Comparative workflow for Method A (Acid Chloride) and Method B (T3P). Method A requires strict acid gas management, while Method B is a direct "one-pot" coupling.

Detailed Protocols

Protocol A: Acid Chloride Method (Cost-Optimized)

Best for: Early-phase bulk manufacturing where raw material cost is the primary driver.

Reagents:

  • 2-Furoic acid (1.0 equiv)

  • Oxalyl chloride (1.2 equiv) or Thionyl chloride (1.5 equiv)

  • DMF (catalytic, 0.05 equiv)

  • 4-Methoxybenzylamine (PMB-amine) (1.05 equiv)

  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (preferred for scale).

Step-by-Step Procedure:

  • Activation: Charge 2-furoic acid and Toluene into Reactor A. Add catalytic DMF.

  • Chlorination: Cool to 0–5°C. Add Oxalyl chloride dropwise over 2 hours. Caution: Vigorous gas evolution (CO, CO2, HCl). Scrubbers must be active.

  • Aging: Warm to room temperature (RT) and stir for 3 hours until clear.

  • Distillation (Optional but Recommended): Remove excess chlorinating agent via vacuum distillation to minimize downstream exotherms. Re-dissolve acid chloride in Toluene.

  • Coupling Preparation: In Reactor B, charge PMB-amine, TEA, and Toluene. Cool to 0°C.[2][3]

  • Addition: Transfer the contents of Reactor A (Acid Chloride) into Reactor B slowly, maintaining internal temperature <10°C. Note: The furan ring is stable here because the base (TEA) neutralizes HCl immediately.

  • Quench: Add water. Stir 30 mins.

  • Workup: Separate phases. Wash organic layer with Sat.[3] NaHCO3 (remove unreacted acid) and Brine.

  • Crystallization: Swap solvent to Heptane/EtOAc (3:1). Heat to reflux to dissolve, then cool slowly to 0°C. Filter white solids.

Protocol B: T3P® (Propylphosphonic Anhydride) Method (Quality-Optimized)

Best for: GMP manufacturing, avoiding corrosive acid chlorides, and ensuring high purity without recrystallization.

Mechanism & Advantage: T3P acts as a coupling agent that forms a mixed anhydride. The byproduct is a water-soluble cyclic phosphonate, which is removed simply by phase separation. This method avoids the generation of free HCl, protecting the sensitive furan ring.

Reagents:

  • 2-Furoic acid (1.0 equiv)

  • 4-Methoxybenzylamine (1.1 equiv)

  • T3P (50% w/w in EtOAc) (1.5 equiv)

  • Pyridine (2.5 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Step-by-Step Procedure:

  • Charging: Charge 2-furoic acid, PMB-amine, pyridine, and EtOAc into the reactor.

  • Cooling: Cool mixture to 0–5°C.

  • Addition: Add T3P solution dropwise over 1 hour. Note: Reaction is mildly exothermic.

  • Reaction: Warm to RT and stir for 2–4 hours. Monitor by HPLC (Target: <0.5% starting acid).

  • Quench: Add water (10 vol).

  • Phase Cut: Agitate and separate layers. The T3P byproducts and pyridine salts partition into the aqueous phase.

  • Wash: Wash organic layer with 0.5M HCl (rapid wash to remove excess amine/pyridine, keep time short to protect furan), then Sat. NaHCO3, then Brine.[3]

  • Isolation: Concentrate organic layer. The product often precipitates directly upon concentration. Add Heptane as an anti-solvent to maximize yield.

Process Control & Scale-Up Analysis

Impurity Management

The PMB group is robust, but the furan ring is the weak link.

  • Impurity A (Ring Opening): Caused by prolonged exposure to strong acid (pH < 1).

    • Control: In Method A, ensure excess base. In Method B, limit the duration of the HCl wash.

  • Impurity B (Dimerization): Rare, but can occur if temperature spikes >50°C during acid chloride formation.

Thermal Safety (DSC Data Interpretation)
  • Acid Chloride Formation: Highly exothermic (-150 kJ/mol est). Adiabatic temperature rise can exceed boiling points. Dosing control is mandatory.

  • T3P Coupling: Mildly exothermic. Safe for batch reactors with standard jacket cooling.

Workup Flowchart

The following diagram outlines the purification logic, emphasizing the avoidance of chromatography.

Workup Start Crude Reaction Mixture Quench Aqueous Quench (Water/NaHCO3) Start->Quench PhaseCut Phase Separation Quench->PhaseCut AqWaste Aqueous Waste (Salts, T3P byproducts) PhaseCut->AqWaste OrgLayer Organic Layer (Product in EtOAc/Tol) PhaseCut->OrgLayer AcidWash 0.5M HCl Wash (Remove excess amine/pyridine) *Quick Contact Time* OrgLayer->AcidWash BaseWash NaHCO3 Wash (Remove unreacted Furoic Acid) AcidWash->BaseWash Concentration Solvent Swap / Concentration BaseWash->Concentration Crystallization Crystallization (Heptane Addition) Concentration->Crystallization Filtration Filtration & Drying Crystallization->Filtration Final Final Product >99% Purity Filtration->Final

Caption: Universal workup stream for N-PMB furan amides. The "Quick Contact Time" on the acid wash is vital to prevent furan degradation.

Analytical Specifications

For a valid release of the intermediate, the following criteria should be met:

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (254 nm)> 98.0% area
Furoic Acid HPLC< 0.5%
PMB-Amine HPLC/GC< 0.5%
Water Content Karl Fischer< 0.5% w/w
Identity 1H-NMRConforms to structure (PMB -OCH3 singlet @ ~3.8 ppm; Furan protons @ ~6.5-7.6 ppm)

References

  • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Patterson, D. E., et al. (2009).[2] "Development of a Practical Large-Scale Synthesis of Denagliptin Tosylate." Organic Process Research & Development, 13(5), 900–906. (Demonstrates T3P scalability).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative source on PMB stability and cleavage).

  • Sperry, J. B., et al. (2011). "Thermal Stability Assessment of Peptide Coupling Reagents." Organic Process Research & Development, 15(3), 730–741. (Safety data on T3P vs. HOBt).

  • Keck, G. E., et al. (1996). "Synthetic Studies on the Furanocembranolides." Journal of Organic Chemistry. (Discusses furan acid sensitivity).

Sources

Troubleshooting & Optimization

Technical Support Center: Oxidative Cleavage of PMB Amides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the oxidative deprotection of p-methoxybenzyl (PMB) amides. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes, providing you with the mechanistic causality and self-validating workflows necessary to troubleshoot and optimize your deprotection steps effectively.

Mechanistic Foundations: The "Why" Behind the Reagents

The p-methoxybenzyl (PMB) group is a ubiquitous protecting group, but researchers frequently encounter stalled reactions when applying standard PMB-ether deprotection conditions to N-PMB amides. The causality lies in electronics: the electron-withdrawing nature of the amide carbonyl delocalizes the nitrogen lone pair, drastically reducing the electron density and 1[1].

Both Ceric Ammonium Nitrate (CAN) and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) overcome this barrier via an oxidative mechanism initiated by a1[1]. The electron-donating methoxy group stabilizes the resulting radical cation and the subsequent oxonium ion[1]. Crucially, water must be present in the solvent system to act as a nucleophile, trapping the oxonium ion to form a hemiacetal that ultimately fragments into the free amide and p-anisaldehyde[1],[2].

G N1 N-PMB Amide N2 SET Oxidation (CAN / DDQ) N1->N2 N3 Radical Cation N2->N3 -1 e⁻ N4 Oxonium Ion N3->N4 -H⁺, -1 e⁻ N5 H2O Nucleophilic Attack N4->N5 N6 Hemiacetal Intermediate N5->N6 N7 Free Amide N6->N7 Cleavage N8 p-Anisaldehyde N6->N8 Cleavage

Mechanistic pathway of PMB amide oxidative cleavage via single electron transfer.

Standard Operating Protocols (SOPs)

Protocol A: CAN-Mediated Deprotection of N-PMB Amides

Causality Note: CAN is a strict one-electron oxidant. While theoretically only 2 equivalents are needed to reach the oxonium ion, the sluggish kinetics of amides and competitive side reactions necessitate the use of 3.0–4.0 equivalents to drive the reaction to completion[3].

  • Preparation: Dissolve the N-PMB amide (1.0 eq) in a 3:1 or 4:1 mixture of Acetonitrile (MeCN) and deionized Water. The mixed solvent ensures organic substrate solubility while providing the necessary water for hemiacetal formation.

  • Cooling: Chill the solution to 0 °C using an ice bath to minimize over-oxidation of sensitive functional groups.

  • Oxidation: Add CAN (3.0–4.0 eq) portion-wise.

    • Self-Validating Indicator: The solution will immediately turn a deep red/orange due to the formation of a Ce(IV)-substrate charge-transfer complex. As Ce(IV) reduces to Ce(III), the color will fade to a pale yellow, confirming the electron transfer is actively occurring.

  • Monitoring: Stir for 1–4 hours, monitoring consumption of the starting material by LCMS or TLC.

  • Quenching: Dilute with EtOAc and quench with saturated aqueous NaHCO₃. Add 10% aqueous sodium sulfite (Na₂SO₃) dropwise until the aqueous layer turns completely colorless, ensuring all unreacted Ce(IV) is neutralized.

  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: DDQ-Mediated Deprotection of N-PMB Amides

Causality Note: DDQ acts as a two-electron oxidant. It strictly requires 2 in deprotections, as water is the nucleophile that breaks the C-N bond[2].

  • Preparation: Dissolve the N-PMB amide (1.0 eq) in a 18:1 or 9:1 mixture of Dichloromethane (DCM) and Water[2].

  • Oxidation: Add DDQ (1.5–2.0 eq) in one portion at room temperature.

  • Reaction: Stir vigorously. Due to the electron-deficient nature of N-PMB amides, this may require heating (reflux) or extended reaction times (12–24 h) compared to standard O-PMB ethers.

  • Quenching: Add saturated aqueous NaHCO₃.

    • Self-Validating Indicator: The reduced form of DDQ (DDQH₂) is highly insoluble in DCM and will precipitate as a solid. Filter the biphasic mixture through a pad of Celite to remove DDQH₂. This prevents intractable emulsions during the extraction phase.

  • Isolation: Separate the layers, extract the aqueous phase with DCM, wash organics with saturated NaHCO₃ (to remove residual DDQH₂), dry over Na₂SO₄, and concentrate.

Troubleshooting Guide & FAQs

Q: My CAN deprotection yielded a significant amount of an N-(hydroxymethyl) byproduct instead of the free amide. What happened? A: This is a well-documented phenomenon, particularly with sterically hindered amides and δ-lactams[3]. The hemiacetal intermediate fails to fully fragment, leaving the3 as an N-(hydroxymethyl) group[3]. Resolution: Do not discard the mixture. You can force the collapse of the N-(hydroxymethyl) intermediate by subjecting the crude product to a deformylation step. Treating the mixture with a mild base (e.g., Diisopropylethylamine in methanol) will drive the release of formaldehyde, yielding the desired free amide[3].

Q: The DDQ reaction is stalling, but my substrate decomposes with CAN. How can I push the DDQ reaction to completion? A: Because N-PMB amides are electron-deficient, their oxidation potential can sometimes exceed the oxidizing power of DDQ at room temperature. Resolution: Switch the solvent from DCM to 1,2-Dichloroethane (DCE) and heat the reaction to 60–70 °C. Alternatively, ensure your solvent is adequately wet; without sufficient water to trap the oxonium ion, the reaction will stall indefinitely[2].

Q: How do I efficiently remove the p-anisaldehyde byproduct? It is co-eluting with my product on silica gel. A: p-Anisaldehyde is the stoichiometric byproduct of PMB cleavage[1]. Resolution: Incorporate a sodium bisulfite (NaHSO₃) wash during your aqueous workup. The bisulfite reacts with the aldehyde to form a highly water-soluble sulfonate adduct, which is easily partitioned into the aqueous layer, leaving your pure amide in the organic phase.

Reagent Selection Matrix

Use the following quantitative data to select the optimal reagent for your specific substrate.

ParameterCAN (Ceric Ammonium Nitrate)DDQ
Oxidant Type 1-Electron Oxidant2-Electron Oxidant (via SET/Hydride transfer)
Theoretical Equivalents 2.0 eq1.0 eq
Practical Equivalents (Amides) 3.0 – 4.0 eq1.5 – 2.0 eq
Standard Solvent System MeCN / H₂O (3:1 to 4:1)DCM / H₂O (9:1 to 18:1)
Primary Byproducts Ce(III) salts, p-AnisaldehydeDDQH₂ (insoluble), p-Anisaldehyde
Chemoselectivity Harsher; may oxidize sensitive alcohols/phenolsMilder; tolerates many functional groups (dienes may react)

References

  • PMB Protecting Group: PMB Protection & Deprotection Mechanism. total-synthesis.com. Available at:[Link]

  • Ceric ammonium nitrate oxidation of N-(p-methoxybenzyl) lactams: competing formation of N-(hydroxymethyl) δ-lactams. ARKIVOC (Semantic Scholar). Available at:[Link]

  • DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Advances. Available at:[Link]

Sources

Technical Support Center: NMR Spectroscopy Division

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 8492-AMIDE Topic: Resolving Rotamers in N-methyl-N-benzyl Amides Status: Open Priority: High (Blocking Structural Elucidation)

Executive Summary & Diagnostic

The Issue: You are observing broad signals, "missing" peaks, or confusing signal duplication (e.g., two sets of N-methyl singlets) in the


H or 

C NMR spectrum of your N-methyl-N-benzyl amide.

The Root Cause: This is a feature, not a bug. The amide bond (


) possesses significant double-bond character due to resonance. This restricts rotation around the C-N bond, creating two distinct conformers (rotamers): cis (

) and trans (

).

In N-methyl-N-benzyl amides, the steric bulk of the benzyl group versus the methyl group often leads to a mixture of these rotamers in solution. On the NMR timescale, if the interconversion rate (


) is slower than the frequency difference (

) between the two forms, you see two sets of signals.[1][2][3] If the rate is comparable to

, you see broad, "muddy" peaks.

Diagnostic Workflow: Before proceeding to advanced experiments, confirm the diagnosis using the logic flow below.

diagnostic_flow Start Symptom: Broad or Split Peaks Check_Integrals Step 1: Check Integrals Do the split peaks sum to the expected proton count? Start->Check_Integrals Impurity Diagnosis: Impurity (Purify sample) Check_Integrals->Impurity No Rotamer_Check Step 2: Solvent Test Run spectrum in different polarity (e.g., DMSO-d6 vs CDCl3) Check_Integrals->Rotamer_Check Yes Ratio_Change Did the ratio or peak shape change? Rotamer_Check->Ratio_Change Confirmed Diagnosis: Rotamers (Proceed to VT-NMR) Ratio_Change->Confirmed Yes Static Diagnosis: Isomers/Diastereomers (Permanent structural difference) Ratio_Change->Static No

Figure 1: Decision tree for distinguishing rotamers from impurities or static isomers.

Standard Operating Procedure: Variable Temperature (VT) NMR

To resolve these signals, we must increase the rate of rotation (


) until it exceeds the NMR timescale, leading to coalescence  (a single sharp peak).
Phase A: Solvent Selection

Critical Warning: You cannot use standard Chloroform-


 (

) for high-temperature coalescence experiments because its boiling point (61°C) is usually lower than the required coalescence temperature (

).

Recommended Solvents:

SolventBoiling Point (°C)Freezing Point (°C)Use Case
Toluene-

110.6-95.0Best First Choice. Non-polar. Good range. Often lowers the rotational barrier compared to polar solvents.
DMSO-

189.018.5Common. High BP allows heating to ~140°C. Note: May raise rotational barrier due to H-bonding.
Tetrachloroethane-

146.5-44.0Specialist. Excellent dissolving power; very high BP. Toxic. Use for stubborn barriers.
DMF-

153.0-61.0Good alternative if DMSO solubility is poor but polarity is needed.
Phase B: The Heating Protocol

Objective: Determine the Coalescence Temperature (


).
  • Baseline Scan (298 K): Acquire a standard spectrum at 25°C. Identify the N-methyl singlets (usually 2.8–3.1 ppm) or the Benzyl methylene protons (usually 4.4–4.8 ppm).

  • Calculate

    
    :  Measure the separation between the two rotamer peaks in Hertz (Hz) at room temperature.
    
    • Note:

      
       (Hz) = 
      
      
      
      (ppm)
      
      
      Spectrometer Frequency (MHz).
  • Incremental Heating:

    • Increase temperature in 10 K steps (e.g., 310 K, 320 K, 330 K).

    • Allow 5–10 minutes for thermal equilibration at each step before shimming and acquiring.

    • Shim Check: Shimming changes significantly with temperature. You must gradient shim at every step.

  • Identify

    
    :  Locate the temperature where the two peaks merge into a single, flat-topped broad peak. This is 
    
    
    
    .
  • High-Temp Limit: Continue heating 20–30 K past

    
     until the signal sharpens into a definitive singlet. This is the spectrum you use for integration and publication.
    

Data Analysis: Calculating the Barrier

Once you have


, you can calculate the free energy of activation (

) for the rotation. This provides quantitative proof of the rotameric nature of your compound.

The Eyring Equation (Simplified for Coalescence):



Where:

  • 
     = Activation energy (kcal/mol)[4]
    
  • 
     = Coalescence temperature (Kelvin)
    
  • 
     = Separation of the signals at slow exchange (Hz) (measured at RT or low temp)
    

Example Calculation:

  • Compound: N-methyl-N-benzyl acetamide

  • Instrument: 400 MHz

  • Peak Separation (

    
    ):  0.15 ppm 
    
    
    
    
    
    Hz
  • Observed

    
    :  353 K (80°C)
    



Result: A barrier of ~17 kcal/mol is classic for tertiary amides.

Troubleshooting & FAQ

Q: I heated to 100°C in DMSO, but the peaks are still broad. What now? A: You haven't reached coalescence. The rotational barrier is high, or the chemical shift difference (


) is very large (requiring higher 

to coalesce).[1]
  • Action: Switch to 1,1,2,2-Tetrachloroethane-

    
     (allows heating to ~130°C safely) or accept the broad spectrum and report it as "rotamers present."
    
  • Action: Try a lower frequency spectrometer (e.g., 300 MHz vs 600 MHz). Coalescence occurs at lower temperatures on lower field instruments because

    
     (in Hz) is smaller.
    

Q: Can I just cool it down instead? A: Yes. Cooling (e.g., -40°C in Acetone-


 or Toluene-

) will "freeze" the rotation (Slow Exchange Limit).
  • Result: You will see two sets of sharp signals (e.g., a 2:1 ratio of cis:trans).[5] This is excellent for characterization but makes integration for purity difficult if peaks overlap with other signals.

Q: Why do N-methyl-N-benzyl amides show unequal rotamer ratios? A: Unlike Dimethylformamide (DMF) where the two methyls are similar, the Benzyl group is much bulkier than the Methyl group. The equilibrium will favor the conformer where the bulky Benzyl group is trans to the carbonyl oxygen (to minimize steric clash). Ratios of 2:1 or 3:1 are common.

Q: The Benzyl protons look like a quartet, not a singlet. Why? A: If your molecule has a chiral center elsewhere (or if the rotation is slow enough to make the benzyl protons diastereotopic), the Benzyl


 protons are magnetically non-equivalent.[6] They will appear as an AB quartet (

Hz). This is a strong indicator of restricted rotation or chirality.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Dynamics and Kinetics).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Section on Amide Rotamers).

  • Reich, H. J. (2022). Dynamic NMR. University of Wisconsin-Madison Chemistry. (Detailed derivation of coalescence and Eyring equations).

  • Bain, A. D. (2003). Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103.

Sources

Technical Support Center: Furan Ring Stability in Amide Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of furan-containing compounds during amide deprotection. Our goal is to equip you with the knowledge to anticipate and overcome challenges, ensuring the integrity of your valuable molecules.

Introduction: The Challenge of Furan's Aromaticity

The furan ring, a common moiety in pharmaceuticals and natural products, presents a unique stability challenge.[1][2] While its aromatic character contributes to its chemical properties, it is significantly less aromatic than benzene, thiophene, or pyrrole.[3][4] This "pseudoaromatic" nature makes the furan ring susceptible to degradation under conditions often employed for common synthetic transformations, particularly amide deprotection.

This guide will delve into the mechanisms of furan decomposition, provide practical strategies to mitigate these issues, and offer alternative protocols to preserve this important heterocyclic core.

Troubleshooting Guide: Preserving the Furan Ring During Amide Deprotection

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the underlying cause and providing actionable solutions.

Issue 1: My furan-containing compound is degrading under standard acidic deprotection of my Boc-amide.

Question: I'm trying to deprotect a Boc-protected amine on a molecule that also contains a furan ring using trifluoroacetic acid (TFA) in dichloromethane (DCM), but I'm observing significant decomposition of my starting material and the formation of unidentifiable byproducts. What is happening and how can I fix it?

Answer:

The Underlying Chemistry: Acid-Catalyzed Furan Ring Opening

The furan ring is notoriously unstable in acidic conditions.[5][6] The degradation process is typically initiated by protonation of the furan ring, most favorably at the α-carbon (the carbon atom adjacent to the oxygen).[5][7][8] This protonation is the rate-limiting step and leads to a cascade of reactions, including ring-opening to form dicarbonyl compounds, which can then polymerize.[5][6][7][9] Strong acids like TFA create a highly acidic environment that accelerates this decomposition pathway.

dot

Caption: Acid-catalyzed decomposition of the furan ring.

Solutions & Protocols:

To circumvent this issue, you need to employ milder deprotection conditions or switch to a protecting group that is not acid-labile.

1. Milder Acidic Conditions:

  • Switch to a weaker acid: Instead of TFA, consider using a less aggressive acid.

    • 1 M HCl in Ethyl Acetate or Dioxane: This is often sufficient to remove a Boc group without causing significant furan degradation.

    • Acetic Acid: For very sensitive substrates, a solution of acetic acid may be effective, although deprotection times will be longer.[10]

2. Temperature Control:

  • Perform the deprotection at a lower temperature (e.g., 0 °C or even -20 °C) to slow down the rate of furan decomposition.

3. Solvent Effects:

  • The choice of solvent can influence furan stability. Polar aprotic solvents like dimethylformamide (DMF) have been shown to have a stabilizing effect on furan derivatives.[5][11][12] While not always compatible with Boc deprotection, this is a key consideration for other reactions.

4. Orthogonal Protecting Group Strategy:

The most robust solution is to use a protecting group that can be removed under conditions that are benign to the furan ring. This is known as an orthogonal protection strategy.[13][14][15]

  • Fmoc (9-Fluorenylmethyloxycarbonyl) Group: The Fmoc group is stable to acidic conditions and is readily cleaved by mild bases like piperidine.[16][17] This makes it an excellent choice for protecting amines in molecules containing acid-sensitive functionalities like furans.

Experimental Protocol: Fmoc Deprotection

  • Dissolve the Fmoc-protected compound in a suitable solvent, such as DMF.

  • Add a solution of 20% piperidine in DMF. A typical ratio is 1:4 (v/v) of the piperidine solution to your reaction volume.

  • Stir the reaction at room temperature. The deprotection is usually complete within 30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, the piperidine and the dibenzofulvene-piperidine adduct can be removed by evaporation under reduced pressure and subsequent purification, often by silica gel chromatography.

Issue 2: My furan ring is degrading during the removal of a Cbz or other benzyl-type protecting group.

Question: I am attempting to deprotect a Cbz-protected amine via catalytic hydrogenation (H₂, Pd/C). While the Cbz group is being removed, I'm also seeing loss of my furan-containing product. What's happening?

Answer:

The Underlying Chemistry: Hydrogenation of the Furan Ring

While catalytic hydrogenation is generally considered a mild deprotection method, the furan ring itself can be reduced under these conditions.[3] The hydrogenation of furan can lead to the formation of dihydrofuran and eventually tetrahydrofuran, thus destroying the aromaticity and desired structure of your molecule.

dot

Caption: Hydrogenation of the furan ring.

Solutions & Protocols:

1. Alternative Cbz Deprotection Methods:

  • Transfer Hydrogenolysis: This method uses a hydrogen donor like ammonium formate or cyclohexene in the presence of a palladium catalyst. It can sometimes be milder and more selective than using hydrogen gas directly.

  • Lewis Acid Mediated Deprotection: Certain Lewis acids, such as TMSI (trimethylsilyl iodide) generated in situ, can cleave Cbz groups. However, care must be taken as some Lewis acids can also promote furan degradation.

2. Employing a Different Protecting Group:

If hydrogenation proves to be problematic, switching to a protecting group that can be cleaved under non-reducing conditions is the best approach.

  • Fmoc Group: As mentioned previously, the Fmoc group is an excellent alternative, being removable under mild basic conditions.[14][16][17]

  • Teoc (2-(Trimethylsilyl)ethoxycarbonyl) Group: This group is stable to a wide range of conditions but can be selectively cleaved by fluoride ion sources like tetrabutylammonium fluoride (TBAF).

Experimental Protocol: Teoc Deprotection

  • Dissolve the Teoc-protected compound in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Add a solution of 1 M TBAF in THF (1.1 to 1.5 equivalents).

  • Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent. The product can then be purified by standard methods.

Issue 3: My furan-containing compound is showing signs of degradation during workup or purification.

Question: After successfully performing a reaction, I am noticing decomposition of my furan-containing product during aqueous workup or silica gel chromatography. Why is this happening?

Answer:

The Underlying Chemistry: Latent Acidity

Even seemingly neutral conditions can be detrimental to sensitive furan rings.

  • Aqueous Workup: The use of even mildly acidic aqueous solutions (e.g., for washing) can be sufficient to initiate furan decomposition, especially with prolonged contact.

  • Silica Gel Chromatography: Standard silica gel is slightly acidic and can cause on-column degradation of acid-sensitive compounds like furans.[5]

Solutions & Protocols:

1. Neutralizing Workup Procedures:

  • If an acidic wash is necessary, immediately follow it with a wash using a mild base like saturated sodium bicarbonate solution to neutralize any residual acid.

  • Minimize the contact time between your compound and any aqueous acidic layers.

2. Deactivated Silica Gel for Chromatography:

  • Use Neutralized Silica Gel: You can prepare this by making a slurry of silica gel in a solvent containing a small amount of a volatile base like triethylamine (typically 0.1-1% v/v), and then evaporating the solvent.

  • Add a Mobile Phase Modifier: Incorporate a small amount of a base like triethylamine or pyridine into your eluent system to neutralize the acidic sites on the silica gel as you run the column.

3. Alternative Purification Methods:

  • If possible, consider purification methods that avoid silica gel, such as recrystallization or distillation.

Data Summary: Amide Protecting Groups and Furan Compatibility

The following table provides a quick reference for selecting an appropriate amide protecting group when working with furan-containing molecules.

Protecting GroupCommon Deprotection ConditionsFuran CompatibilityKey Considerations
Boc TFA, HClPoor to Moderate Highly dependent on the furan's substituents and the strength of the acid used.[5][6]
Cbz H₂, Pd/CModerate Risk of furan ring hydrogenation.[3]
Fmoc 20% Piperidine in DMFExcellent The preferred choice for acid-sensitive furans.[14][16][17]
Teoc TBAFExcellent Orthogonal to both acid- and base-labile groups.
Alloc Pd(PPh₃)₄, SilanesExcellent Cleaved under neutral conditions.

Frequently Asked Questions (FAQs)

Q1: How do substituents on the furan ring affect its stability?

A1: Substituents have a significant impact on the stability of the furan ring. Electron-withdrawing groups, such as carbonyls or fluorine-containing substituents, at the α-position can significantly increase the ring's stability towards acidic conditions.[1][5][6] Conversely, electron-donating groups can make the ring more susceptible to electrophilic attack and subsequent degradation.[6]

Q2: Are there any general precautions I should take when handling furan-containing compounds?

A2: Yes. In addition to avoiding strongly acidic conditions, it is advisable to store furan-containing compounds in a cool, dark place, as some can be sensitive to light and heat. When performing reactions, always use the mildest possible conditions and shortest reaction times necessary to achieve the desired transformation.

Q3: Can I use basic conditions for amide deprotection without affecting the furan ring?

A3: Generally, the furan ring is more stable under basic conditions than acidic conditions. However, very strong bases or prolonged exposure to basic conditions can still lead to degradation in some cases.[5] It is always best to perform a small-scale test reaction to confirm the stability of your specific compound under the planned basic deprotection conditions.

Q4: Are there any analytical techniques that are particularly useful for monitoring furan ring stability?

A4: ¹H NMR spectroscopy is an excellent tool for monitoring the integrity of the furan ring, as the protons on the ring have characteristic chemical shifts. LC-MS is also invaluable for detecting the formation of degradation products and tracking the consumption of your starting material. For quantitative analysis, HPLC is a powerful technique.[5]

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • Galkin, K. I., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
  • van der Waal, J. C., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering.
  • Galkin, K. I., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
  • Gounder, R., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.
  • Pourceau, G. (n.d.). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry.
  • Yaylayan, V. A., & Mandeville, S. (2004). Origin and mechanistic pathways of formation of the parent furan--a food toxicant. Journal of agricultural and food chemistry.
  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • Lee, S., et al. (n.d.). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC.
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Amblard, F., et al. (2024).
  • Hoogewijs, K., et al. (n.d.). Exploiting Furan's Versatile Reactivity in Reversible and Irreversible Orthogonal Peptide Labeling.
  • Barabe, F., et al. (2024). Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids. PMC.
  • Gounder, R., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.
  • Wikipedia. (n.d.). Furan. Retrieved from [Link]

  • Filo. (2025). Explain why the stabilities of furan, pyrrole and thiophene are different. Retrieved from [Link]

  • Galkin, K. I., et al. (n.d.). General scheme of the study of furan stability.
  • De, S., et al. (n.d.). Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts.
  • Hoogewijs, K., et al. (n.d.). Exploiting furan's versatile reactivity in reversible and irreversible orthogonal peptide labeling.
  • YouTube. (2023). Disconnecting with a sneaky furan?. Retrieved from [Link]

  • StudySmarter. (2023). Furan: Alkylation, Synthesis & Properties. Retrieved from [Link]

  • Albericio, F., et al. (n.d.). Amino Acid-Protecting Groups. SciSpace.
  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Fast Deprotection Chemistry. (n.d.). Retrieved from [Link]

  • Dunetz, J. R., et al. (2015).
  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions.
  • Kotha, S., et al. (n.d.). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase.
  • Reed, J. M., et al. (2024).
  • ResearchGate. (n.d.). Synthesis of N-protected amides 17a–c. Retrieved from [Link]

  • ResearchGate. (2025). A convenient and scaleable procedure for removing the Fmoc group in solution. Retrieved from [Link]

  • Albericio, F., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews.

Sources

Optimizing amide bond formation with steric hindrance

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Amide Bond Formation with Steric Hindrance Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Diagnostic Triage: Select Your Protocol

Welcome to the Technical Support Center. Before proceeding to specific protocols, use this decision matrix to identify the optimal coupling strategy for your specific steric challenge.

AmideCouplingTriage Start START: Analyze Substrate Q1 Is the Acid or Amine Epimerization Prone? Start->Q1 T3P_Route Protocol B: T3P (Low Epimerization) Q1->T3P_Route Yes (Chiral Alpha-Center) Q2 Is the Amine Extremely Hindered? (e.g., N-Methyl, t-Butyl, Aniline) Q1->Q2 No Ghosez_Route Protocol C: Ghosez's Reagent (In-situ Acid Chloride) Q2->Ghosez_Route Yes (Low Nucleophilicity) Q3 Are there Solubility Issues or Aggregation? Q2->Q3 No (Moderate Hindrance) HFIP_Route Protocol D: HFIP Solvent System Q3->HFIP_Route Yes Standard_Route Protocol A: COMU/Oxyma (Modern Standard) Q3->Standard_Route No

Figure 1: Strategic decision tree for selecting coupling reagents based on substrate steric and electronic properties.

Technical Protocols & Troubleshooting

Protocol A: The Modern Standard (COMU/Oxyma)

Best For: Moderate steric hindrance (e.g.,


-disubstituted amino acids like Aib) where safety and yield are priorities.

The Logic: COMU is a third-generation uronium salt based on Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) rather than the potentially explosive benzotriazoles (HOBt/HOAt) found in HATU.[1] The morpholino group in COMU acts as an internal base, enhancing stability and solubility. It typically outperforms HATU in preventing racemization while maintaining high reactivity.[2]

Step-by-Step Workflow:

  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and COMU (1.0–1.1 equiv) in DMF or NMP (0.1 M concentration).

  • Activation: Add Oxyma Pure (1.0 equiv) as an additive. Note: While COMU releases Oxyma, adding free Oxyma often boosts yields for hindered substrates.

  • Base Addition: Add DIPEA (2.0 equiv). The solution should turn yellow/orange. Stir for 2–5 minutes to form the active ester.

  • Coupling: Add the Amine (1.0–1.2 equiv).

  • Reaction: Stir at Room Temperature (RT) for 1–4 hours.

    • Troubleshooting: If conversion is <50% after 4 hours, do not add more COMU (risk of guanidinylation). Switch to Protocol C.

Protocol B: The "Epimerization Control" (T3P)

Best For: Coupling chiral acids sensitive to racemization (e.g., phenylglycine derivatives) or large-scale synthesis requiring easy workup.

The Logic: T3P (Propylphosphonic anhydride) forms a highly reactive mixed anhydride. Unlike uronium salts, it does not generate guanidinium byproducts. Its byproducts are water-soluble, allowing for a simple extraction workup.[3][4][5][6] Crucially , T3P exhibits a "templating effect" with pyridine that minimizes epimerization.

Step-by-Step Workflow:

  • Setup: Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (preferred over DMF for T3P).

  • Base Addition: Add Pyridine (3.0–5.0 equiv) or DIPEA (3.0 equiv).

    • Critical: Ensure the solution is basic before adding T3P.

  • Reagent Addition: Add T3P (50% w/w in EtOAc/DMF, 1.5–2.0 equiv) dropwise at 0°C.

  • Temperature: Allow to warm to RT. For hindered substrates, T3P is thermally stable; you can heat to 50–60°C without significant decomposition.

  • Workup: Wash with water/bicarbonate. The phosphorus byproducts wash away.[4]

Protocol C: The "Sledgehammer" (Ghosez’s Reagent)

Best For: Extremely hindered amines (N-methylated) or electron-deficient anilines where standard active esters fail.

The Logic: Standard reagents (HATU/T3P) form active esters.[7] If the amine is too hindered to attack the ester, the reaction stalls. You need an Acid Chloride . Thionyl chloride (


) is too harsh for acid-sensitive groups (Boc/Cbz). Ghosez’s Reagent  (1-Chloro-N,N,2-trimethylpropenylamine) generates acid chlorides in situ under neutral conditions.

Step-by-Step Workflow:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

  • Chloride Formation: Add Ghosez’s Reagent (1.2–1.5 equiv) slowly at 0°C. Stir for 1–2 hours at RT.

    • Checkpoint: Monitor by TLC (acid converts to acid chloride, often non-polar) or quench an aliquot with MeOH to check for Methyl Ester by LCMS.

  • Coupling: Add the Amine (1.2 equiv) and DIPEA (2.0–3.0 equiv) dissolved in DCM.

  • Reaction: Stir at RT or reflux.

    • Tip: If the acid chloride forms but doesn't react with the amine, add AgCN (Silver Cyanide) to generate a highly reactive Acyl Cyanide intermediate.

Protocol D: The Solvent Hack (HFIP)

Best For: "Impossible" couplings, aggregation-prone peptides, or when you need to avoid strong bases.

The Logic: Hexafluoroisopropanol (HFIP) is a strong hydrogen-bond donor.[8] It activates the carbonyl oxygen of the active ester or anhydride via H-bonding, making it more electrophilic. It also breaks up intermolecular aggregates that sequester reactive sites.

Step-by-Step Workflow:

  • Solvent Switch: Use a mixture of DCM:HFIP (4:1) or pure HFIP as the solvent.

  • Reagent: Use DIC (Diisopropylcarbodiimide) and Oxyma .

  • Execution: Mix Acid, Amine, and Oxyma in the solvent. Add DIC.

  • Note: HFIP is acidic.[9] Minimize the use of basic quenchers until the reaction is complete.

Comparative Data: Reagent Performance

FeatureHATU (Legacy)COMU (Modern)T3P (Scalable)Ghosez (Reactive)
Steric Tolerance HighVery High HighExtreme
Epimerization ModerateLowVery Low Moderate/High
Byproduct Removal Difficult (HMPA/Urea)Easy (Water sol.)Easiest (Water sol.)Moderate
Safety Explosive (Benzotriazole)Safer (Oxyma)Safe (Non-toxic)Corrosive
Cost HighModerateLow (Bulk)High

FAQ & Troubleshooting

Q: My reaction yields <10% product with HATU. The starting material is consumed, but I see a mass corresponding to +99 Da. A: You are seeing Guanidinylation . The hindered amine is reacting too slowly with the active ester, so the unreacted amine attacks the HATU reagent itself.

  • Fix: Switch to Protocol B (T3P) or Protocol C (Acid Chloride) . Neither reagent contains the guanidine moiety, eliminating this side reaction.

Q: I am coupling an N-methyl amine to a bulky acid and getting 50% epimerization. A: Active esters (OBt/OAt) have a lifetime long enough to racemize via oxazolone formation when the amine attack is slow.

  • Fix: Use T3P with Pyridine (Protocol B) at 0°C. If that fails, use Collidine (TMP) as the base; it is too bulky to deprotonate the alpha-proton efficiently, reducing racemization.

Q: The reaction turns black and tars up with Thionyl Chloride. A: Your substrate likely has acid-sensitive protecting groups (Boc, t-Butyl esters).

  • Fix: Use Ghosez’s Reagent (Protocol C). It forms the acid chloride under neutral conditions, preserving Boc/Cbz groups.

References

  • Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[3] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[3] Organic Letters, 13(19), 5048–5051. [Link]

  • El-Faham, A. , & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Devenea, A. , et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[10][11] Organic & Biomolecular Chemistry, 14, 1-5. [Link]

  • Colyer, J. T. , et al. (2006). Reversal of Diastereoselectivity in the Coupling of N-Methylated Amino Acids using HFIP. Journal of Organic Chemistry, 71(18), 6859–6862. [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Interpretation of N-(4-methoxybenzyl)-N-methyl-2-furamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rotameric Challenge

In drug discovery, N-(4-methoxybenzyl)-N-methyl-2-furamide represents a classic pharmacophore scaffold, often utilized in fragment-based drug design for its ability to engage π-stacking (furan/phenyl) and hydrogen bonding interactions.

However, the 1H NMR analysis of this compound presents a specific analytical hurdle: Rotamerism . Unlike its secondary amide precursors, the introduction of the N-methyl group creates a tertiary amide with significant double-bond character (


 bond order > 1). This restricts rotation at room temperature, resulting in the observation of two distinct conformers (Major and Minor) in the NMR timescale.

This guide provides a comparative analysis of the spectral performance of this molecule against its non-methylated analog and details the specific assignment of rotameric signals, grounded in thermodynamic principles.

Comparative Analysis: Structural & Methodological Alternatives

To objectively evaluate the spectral characteristics of the target compound, we compare it against two critical baselines:

  • Structural Alternative: The secondary amide precursor (lacking the N-methyl).

  • Methodological Alternative: High-Temperature (VT) NMR vs. Standard RT NMR.

Table 1: Structural Comparison (Secondary vs. Tertiary Amide)

The impact of N-methylation on spectral complexity.

FeatureSecondary Amide (Precursor)Tertiary Amide (Target Product)Interpretation Consequence
Formula N-(4-methoxybenzyl)-2-furamideThis compoundIncreased lipophilicity
N-H Signal Broad triplet/singlet (~6.5-7.0 ppm)Absent Loss of H-bond donor
N-Me Signal AbsentTwo Singlets (~2.9 - 3.2 ppm)Diagnostic for tertiary amide
Benzylic CH₂ One Doublet (coupling to NH)Two Singlets (Rotameric split)Signal doubling often confused with impurities
Furan Protons One set of 3 signalsTwo sets of 3 signals Complex aromatic region
Dynamic State Fast exchange (Single conformer avg)Slow exchange (Distinct rotamers)Requires integration summation
Table 2: Methodological Performance (RT vs. VT NMR)

Optimizing spectral resolution.

ParameterStandard Acquisition (298 K)Variable Temperature (353 K / 80°C)
Solvent CDCl₃DMSO-d₆ or Toluene-d₈
Signal Shape Split, broadened, or dual peaksSharp, coalesced singlets
Integration Difficult (Overlapping rotamers)Precise (Single averaged species)
Utility Determining K_eq (Rotamer ratio)Purity assay & confirmation of structure

Detailed 1H NMR Interpretation

The Furan Moiety (Aromatic Zone 1)

The furan ring exhibits a characteristic 3-spin system. Due to the electron-withdrawing nature of the carbonyl, the protons are deshielded differently.

  • H-5 (α to Oxygen): Most deshielded (~7.5 - 7.6 ppm). Appears as a doublet (

    
     Hz).
    
  • H-3 (α to Carbonyl): ~7.1 - 7.2 ppm.[1] Often overlaps with the aromatic phenyl signals. Doublet (

    
     Hz).
    
  • H-4 (β position): ~6.5 ppm.[1][2] Distinctive doublet of doublets (

    
    ), often appearing as a triplet-like signal due to similar coupling constants (
    
    
    
    Hz).
The p-Methoxybenzyl (PMB) System
  • Aromatic Ring: Typical AA'BB' system.

    • Ortho to OMe: ~6.8 - 6.9 ppm (shielded by resonance).

    • Meta to OMe: ~7.2 - 7.4 ppm.

  • Methoxy Group: A strong, sharp singlet at 3.80 ppm .[3] This signal rarely splits significantly between rotamers due to its distance from the amide center.

The Rotameric Core (N-Me and N-CH2)

This is the critical diagnostic region. The ratio of Major:Minor rotamers typically ranges from 1.5:1 to 3:1 in CDCl₃, driven by steric clash between the furan ring and the N-benzyl group.

  • N-Methyl: Two singlets between 2.90 and 3.30 ppm .

    • Mechanistic Insight: The methyl group syn to the carbonyl oxygen is generally more shielded than the anti conformer due to anisotropy.

  • Benzylic Methylene (N-CH₂-Ar): Two singlets (or broad peaks) between 4.60 and 4.80 ppm .[1]

    • Note: In the secondary amide, this is a doublet. In the tertiary amide, it is a singlet (no NH coupling) but "doubled" by rotamers.

Visualization of Analytical Logic

Diagram 1: Assignment Workflow

This flowchart illustrates the decision-making process for assigning signals in the presence of rotamers.

NMR_Assignment_Flow Start Acquire 1H NMR Spectrum (CDCl3, 298K) Check_Me Identify N-Methyl Region (2.8 - 3.3 ppm) Start->Check_Me Decision Are there 2 Singlets? Check_Me->Decision Rotamer_Confirm Rotamers Present (Calculate Ratio) Decision->Rotamer_Confirm Yes Impurity_Check Check Integration (Sum = 3H?) Decision->Impurity_Check No Benzyl_Assign Assign Benzylic CH2 (4.5 - 4.8 ppm) Expect 2 unequal singlets Rotamer_Confirm->Benzyl_Assign VT_Validation Perform VT-NMR (Coalescence Check) Impurity_Check->VT_Validation If sum != 3H Furan_Assign Assign Furan Protons (H5, H3, H4) Check for signal doubling Benzyl_Assign->Furan_Assign Furan_Assign->VT_Validation

Caption: Step-by-step logic for distinguishing rotameric splitting from impurities in tertiary amides.

Diagram 2: Rotameric Equilibrium

Visualizing the physical cause of the spectral doubling.

Rotamer_Equilibrium E_Isomer E-Rotamer (Major) (Less Steric Strain) Transition Transition State (Partial C-N bond break) E_Isomer->Transition Slow Exchange (RT) Z_Isomer Z-Rotamer (Minor) (Steric Clash: Furan/Benzyl) Z_Isomer->Transition Transition->E_Isomer Transition->Z_Isomer

Caption: The E/Z equilibrium governed by the partial double bond character of the C-N amide linkage.

Experimental Protocol: Self-Validating Analysis

To ensure data integrity and distinguish this compound from impurities, follow this protocol.

Step 1: Sample Preparation
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL of CDCl₃ (99.8% D).

    • Why: High concentrations can induce stacking effects, shifting aromatic peaks. CDCl₃ is preferred for resolution; DMSO-d₆ often broadens peaks due to viscosity.

  • Filtration: Filter through a cotton plug to remove inorganic salts (if post-workup) which can cause line broadening.

Step 2: Acquisition Parameters
  • Pulse Angle: 30° (allows faster relaxation).

  • Relaxation Delay (D1): Set to 5 seconds .

    • Critical: The furan and quaternary carbons relax slowly. Short D1 results in poor integration accuracy, making rotamer ratio calculation impossible.

  • Scans: 16 to 64 scans.

Step 3: Validation (The "Summation Rule")

Do not integrate the major and minor peaks separately for purity determination.

  • Define the region containing both N-methyl singlets (e.g., 2.8 to 3.4 ppm).

  • Calibrate this total integral to 3.00 H .

  • Check the Methoxy signal (3.8 ppm).[3] It must integrate to 3.00 H .

  • Check the Benzylic CH₂ region (sum of both rotamers).[4] It must integrate to 2.00 H .

  • Pass Criteria: If integrals deviate by >5%, the sample is impure or D1 is too short.

Step 4: Advanced Verification (VT-NMR)

If ambiguity remains (e.g., overlapping impurities):

  • Switch solvent to DMSO-d₆ or Toluene-d₈ .

  • Heat probe to 80°C (353 K) .

  • Observation: The two N-methyl singlets should coalesce into a single sharp singlet. The furan signals will simplify.

  • Calculation: Use the coalescence temperature (

    
    ) to calculate the rotational energy barrier (
    
    
    
    ) using the Eyring equation.

References

  • Larsen, E., et al. "Rotational Barriers in N,N-Disubstituted Amides." Journal of Physical Chemistry A, vol. 102, no. 14, 1998.

  • Abraham, R. J., & Mobli, M. "1H Chemical Shifts in NMR: Part 18. Ring Currents and π-Electron Effects in Hetero-aromatics (Furan, Pyrrole, etc.)." Magnetic Resonance in Chemistry, vol. 46, no. 1, 2008.

  • Clayden, J., et al. "Atropisomerism in Amides: The Challenge of Rotameric Mixtures." Angewandte Chemie International Edition, vol. 48, no. 35, 2009.

  • SpectraBase. "1H NMR Spectrum of N-Benzyl-N-methyl-2-furamide analogs." Wiley Science Solutions.

Sources

Technical Guide: Distinguishing Rotamers from Impurities in Tertiary Amide NMR Spectra

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals and synthetic chemists, the appearance of "doubled" peaks in the


H or 

C NMR spectra of tertiary amides (e.g., proline derivatives,

-dialkyl amides) presents a critical decision point: Is the sample impure, or is this rotameric isomerism?

Misidentifying rotamers as impurities leads to unnecessary purification cycles, yield loss, and project delays. Conversely, ignoring actual impurities under the guise of "rotamers" compromises biological assay data.

This guide objectively compares the two definitive methodologies for validation—Variable Temperature (VT) NMR and 2D Exchange Spectroscopy (EXSY) —providing self-validating protocols to distinguish restricted C-N bond rotation from chemical contamination.

The Mechanism: Why Tertiary Amides "Double"

The root cause is the partial double-bond character of the amide C-N bond (


 hybridization), resulting from resonance delocalization of the nitrogen lone pair into the carbonyl.
  • Restricted Rotation: The rotational energy barrier (

    
    ) typically ranges from 15 to 22 kcal/mol  for tertiary amides.
    
  • NMR Timescale: At room temperature, the rotation rate (

    
    ) is often slower than the frequency difference (
    
    
    
    ) between the conformers. The NMR spectrometer "sees" two distinct populations (cis and trans) rather than a time-averaged signal.

Comparative Analysis of Validation Methods

The following table summarizes the operational trade-offs between the two primary validation techniques.

FeatureMethod A: Variable Temperature (VT) NMR Method B: 2D EXSY (Exchange Spectroscopy)
Principle Thermodynamic: Increases thermal energy to overcome the rotational barrier (

).
Kinetic: Detects magnetization transfer between chemically distinct sites in equilibrium.
Definitiveness Gold Standard. Visual coalescence (merging) of peaks is irrefutable proof.High. Cross-peaks prove atoms are exchanging, but requires careful parameter setup.
Sample Stress High. Requires heating (often >80°C).[1] Risk of degradation.Low. Performed at Room Temperature (25°C). Safe for thermally unstable compounds.
Solvent Req. High-boiling solvents required (DMSO-

, Toluene-

, TCE-

).
Any deuterated solvent (CDCl

, MeOH-

).
Time Cost High (30–60 mins). Requires equilibration and re-shimming at each temp step.Medium (15–40 mins). Standard 2D acquisition time.
Key Output Coalescence Temperature (

) & Activation Energy (

).
Exchange Rate Constant (

).

Method A: Variable Temperature (VT) NMR

Best for: Stable compounds where definitive visual proof is required for publication or regulatory filing.

Experimental Protocol

Prerequisite: Ensure your solvent's boiling point exceeds the expected coalescence temperature (usually >80°C for amides). DMSO-


  (b.p. 189°C) or 1,1,2,2-Tetrachloroethane-

(b.p. 146°C) are recommended.
  • Baseline Acquisition (298 K): Acquire a standard

    
    H spectrum. Identify the "doubled" peaks (typically N-CH
    
    
    
    or
    
    
    -protons). Calculate the separation in Hz (
    
    
    ).[1][2]
  • Stepwise Heating:

    • Increase temperature in 10 K increments .

    • Crucial Step: Allow 5–10 minutes for thermal equilibration inside the probe before shimming. Convection currents will ruin resolution if acquired too early.

    • Re-shim and Re-tune the probe at every temperature step.

  • Observation of Coalescence:

    • As T increases, peaks will broaden and move toward each other.[3]

    • Coalescence Temperature (

      
      ):  The point where the two distinct peaks merge into a single flat-topped broad peak.[1][4]
      
    • Continue heating 10–20 K past

      
       to observe the sharpening of the single averaged peak.
      
  • Reversibility Check (Self-Validation):

    • Cool the sample back to 298 K and re-acquire.

    • Pass: The spectrum returns to the original "doubled" state.

    • Fail: If the spectrum has changed (new peaks, decomposition), the "merging" may have been chemical degradation, not rotamerism.

Data Analysis: Calculating the Barrier

At the exact coalescence temperature (


), the rate of rotation (

) is defined by the Gutowsky-Holm equation:


  • 
    : Rate constant at coalescence (
    
    
    
    )
  • 
    : Separation of the peaks in Hz (measured at slow exchange/low temp).[1][2]
    

You can then substitute


 and 

into the Eyring Equation to solve for

.

Method B: 2D EXSY (Exchange Spectroscopy)

Best for: Thermally unstable compounds, low-boiling solvents (CDCl


), or when high-throughput validation is needed.
Experimental Protocol

Concept: This experiment uses the NOESY pulse sequence. In a phase-sensitive NOESY:

  • NOE Cross-peaks (spatial proximity) have opposite phase to the diagonal (usually negative).

  • Exchange Cross-peaks (chemical exchange) have the same phase as the diagonal (usually positive).

  • Pulse Sequence Selection: Select a phase-sensitive 2D NOESY sequence (e.g., noesygpph on Bruker systems).

  • Mixing Time (

    
    ) Optimization: 
    
    • This is the critical variable. The mixing time must be long enough for the amide to rotate, but shorter than the longitudinal relaxation time (

      
      ).
      
    • Recommendation: Set

      
       between 300 ms and 600 ms  for typical small molecule amides.
      
    • Self-Validation: If no cross-peaks appear, increase

      
       (up to 800 ms). If cross-peaks are absent even at long mixing times, the peaks are likely impurities (or exchange is too slow/fast).
      
  • Acquisition: Acquire the 2D spectrum.

  • Analysis:

    • Locate the diagonal peaks corresponding to the "doubled" signals (e.g., Peak A at 3.0 ppm and Peak B at 2.8 ppm).

    • Look for off-diagonal cross-peaks connecting A and B.

    • Phase Check: If the diagonal is positive (red), the exchange cross-peaks must be positive (red) . (Note: NOE signals would be negative/blue).

Decision Logic & Workflow

The following diagram illustrates the logical pathway for a researcher to determine the nature of doubled peaks.

RotamerID Start Observation: Doubled Peaks in NMR Check1 Check Integration Do peaks sum to an integer? Start->Check1 Impurity1 Likely Impurity (Purify Sample) Check1->Impurity1 No SolventCheck Can sample be heated (>80°C)? Check1->SolventCheck Yes VT_Exp Run VT-NMR (25°C to 100°C) SolventCheck->VT_Exp Yes (DMSO/TCE) EXSY_Exp Run 2D EXSY (NOESY seq, mix=500ms) SolventCheck->EXSY_Exp No (CDCl3/DCM) Coalesce Do peaks merge at high T? VT_Exp->Coalesce Rotamer CONFIRMED: Rotamers Coalesce->Rotamer Yes Impurity2 CONFIRMED: Impurity / Degradant Coalesce->Impurity2 No CrossPeaks Are Cross-Peaks Same Phase as Diagonal? EXSY_Exp->CrossPeaks CrossPeaks->Rotamer Yes CrossPeaks->Impurity2 No (or Opposite Phase)

Figure 1: Decision tree for distinguishing rotamers from impurities using NMR methodologies.

References

  • University of Oxford, Department of Chemistry. Variable Temperature NMR Experiments. Retrieved from [Link]

  • Keeler, J. (2002). Two-dimensional NMR: The EXSY Experiment.[5][6] University of Cambridge. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for EXSY/NOESY phase cycling).
  • Reeves, L. W., et al. Nuclear Magnetic Resonance Studies of Multi-site Chemical Exchange. Canadian Journal of Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. Determination of Energetics of Fluxional Molecules by NMR. Retrieved from [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of Furan-2-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Class: Furan-2-carboxamides (F2C) Primary Alternative: Thiophene-2-carboxamides (T2C) Context: Drug Discovery (DMPK/MetID)

In medicinal chemistry, furan-2-carboxamides are frequently employed as bioisosteres for amides and five-membered heterocycles to optimize solubility and hydrogen-bonding profiles. However, their metabolic instability (often due to furan ring opening) necessitates rigorous characterization.

This guide compares the mass spectrometry (MS) fragmentation "performance" of furan-2-carboxamides against their sulfur-containing analogs, thiophene-2-carboxamides . We analyze the ionization efficiency, diagnostic fragmentation pathways, and isotopic signatures that allow researchers to distinguish these scaffolds in complex biological matrices.

Mechanistic Comparison: Furan vs. Thiophene Scaffolds

The fragmentation behavior of these two scaffolds under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) is governed by the heteroatom's electronegativity and the aromatic stability of the ring.

The "Product": Furan-2-Carboxamide Behavior

The furan ring is less aromatic and more electron-rich than the thiophene ring. Under CID conditions, protonated furan-2-carboxamides (


) exhibit a distinct, high-energy fragmentation channel:
  • Amide Bond Cleavage: The primary event is often the heterolytic cleavage of the amide bond, generating a furoyl cation (m/z 95) .

  • Furan Ring Unzipping (Diagnostic): Unlike thiophenes, the furoyl cation readily eliminates carbon monoxide (CO, 28 Da) to form a

    
     cation (m/z 67). This 
    
    
    
    28 Da neutral loss
    is the defining signature of the furan scaffold.
The "Alternative": Thiophene-2-Carboxamide Behavior

Thiophene is a "super-aromatic" heterocycle. Its fragmentation is more resistant to ring opening:

  • Stable Acylium Ion: Cleavage generates the thenoyl cation (m/z 111) .

  • Suppressed CO Loss: While the loss of CO occurs, it requires higher collision energies (CE) compared to furan due to the greater stability of the C-S bond.

  • Isotopic Signature: The presence of sulfur provides a diagnostic

    
     isotope peak (~4.4% relative abundance) at 
    
    
    
    , which is absent in furan derivatives.

Comparative Data Analysis

The following table summarizes the diagnostic ions for N-phenyl derivatives of both scaffolds. This data serves as a baseline for identifying these cores in metabolite identification studies.

Table 1: Diagnostic Ion Comparison (ESI-MS/MS, Positive Mode)
FeatureFuran-2-Carboxamide (F2C)Thiophene-2-Carboxamide (T2C)Analytical Insight
Precursor Ion


T2C is +16 Da heavier than F2C.
Isotopic Pattern A+1 only (

)
A+2 distinct (

)
T2C confirmed by ~4.4% A+2 peak.
Primary Acylium Ion m/z 95 (

)
m/z 111 (

)
Primary diagnostic cleavage.
Secondary Fragment m/z 67 (

)
m/z 83 (

)
Result of CO loss (-28 Da).
Ring Opening High propensityLow propensityF2C fragments are "messier" at high CE.
Neutral Losses CO (28),

(18)
CO (28), CS (44, rare)CO loss is faster in F2C.

Visualization of Fragmentation Pathways[1][2][3][4][5]

Understanding the causality of ion formation is critical for structural elucidation. The diagram below maps the competitive fragmentation pathways, highlighting the instability of the furan ring compared to the thiophene.

FragmentationPathway cluster_furan Furan-2-Carboxamide (Product) cluster_thiophene Thiophene-2-Carboxamide (Alternative) F_Parent [M+H]+ (Precursor) F_Acylium Furoyl Cation (m/z 95) F_Parent->F_Acylium Amide Cleavage (Low CE) F_Amine Amine/Aniline Ion (Variable m/z) F_Parent->F_Amine C-N Cleavage F_RingFrag Furan Ring Fragment (m/z 67) F_Acylium->F_RingFrag - CO (28 Da) (Rapid) T_Acylium Thenoyl Cation (m/z 111) T_Parent [M+H]+ (Precursor) T_Parent->T_Acylium Amide Cleavage T_RingFrag Thiophene Ring Fragment (m/z 83) T_Acylium->T_RingFrag - CO (28 Da) (Slow/High CE)

Figure 1: Comparative fragmentation tree. Note the "Rapid" CO loss in the furan pathway (red arrow) versus the "Slow" loss in the thiophene pathway, highlighting the lower stability of the furan acylium ion.

Experimental Protocol: Standardized Profiling Workflow

To reproduce these fragmentation patterns for library generation or metabolite tracking, use the following self-validating protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of the furan-2-carboxamide derivative in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why: Acidic pH ensures efficient protonation (

      
      ) for ESI+.
      
LC-MS/MS Parameters (Q-TOF or Triple Quad)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 350°C.

  • Collision Energy (CE) Ramping:

    • Perform a CE Ramp from 10 eV to 50 eV.

    • Validation Step: At 10-20 eV, the m/z 95 (acylium) ion should be the base peak. At >35 eV, the m/z 67 (ring fragment) should dominate. If m/z 67 is absent at high CE, the furan ring may be substituted or the instrument is not calibrated for low-mass transmission.

Data Interpretation Checklist
  • Check Parent Ion: Confirm

    
    .[1]
    
  • Verify Furan Core: Look for the m/z 95 product ion.

  • Confirm CO Loss: Look for the m/z 67 satellite peak.

  • Rule Out Thiophene: Ensure no M+2 peak (~4.4%) and no m/z 111 fragment.

References

  • Fragmentation of Furanones & Deriv

    • Source: Imre Blank via Vertex AI Search. "Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry."
    • Link:[Link]

  • Furan-2-Carboxamide Bioactivity & Synthesis

    • Source: NIH / PubMed Central.
    • Link:[Link]

  • Comparative Arom

    • Source: BenchChem.[2][3] "A Comparative Spectroscopic Analysis of Furan, Thiophene, and Pyrrole."

  • General Mass Spectrometry Fragmentation P

    • Source: Chemistry LibreTexts.
    • Link:[Link]

Sources

Comparative Guide: Reactivity of 2-Furoyl Chloride vs. Benzoyl Chloride

[1]

Executive Summary

Verdict: 2-Furoyl chloride is significantly more reactive than benzoyl chloride in nucleophilic acyl substitution reactions.

While both compounds are aromatic acid chlorides used extensively in acylation, the presence of the oxygen heteroatom in the furan ring creates a distinct electronic environment. Experimental kinetic data indicates that 2-furoyl chloride undergoes aminolysis and hydrolysis at faster rates than its benzene analogue. This enhanced reactivity requires stricter moisture control and milder reaction conditions to prevent side reactions or decomposition.

This guide analyzes the mechanistic drivers of this difference, provides comparative kinetic data, and details a self-validating experimental protocol for their use in amide synthesis.

Mechanistic Analysis: The Electronic Differentiator

The reactivity difference stems from the competition between Inductive (-I) and Resonance (+M) effects exerted by the aromatic rings on the carbonyl carbon.

Benzoyl Chloride (The Baseline)[2]
  • Structure: Phenyl ring attached to

    
    .
    
  • Electronic Effect: The phenyl group exerts a weak inductive electron-withdrawing effect (-I) but a significant resonance electron-donating effect (+M).

  • Result: The resonance donation from the

    
    -system into the carbonyl antibonding orbital stabilizes the ground state, reducing the electrophilicity of the carbonyl carbon. This makes benzoyl chloride moderately reactive but stable enough for easy handling.
    
2-Furoyl Chloride (The Activated Alternative)
  • Structure: Furan ring attached at the C2 position to

    
    .
    
  • Electronic Effect: The oxygen atom in the furan ring is highly electronegative. While furan is

    
    -excessive (electron-rich) and can donate electrons via resonance, the inductive withdrawal (-I)  of the adjacent oxygen atom at the C2 position is the dominant factor acting on the exocyclic carbonyl carbon.[1]
    
  • Result: The strong -I effect pulls electron density away from the carbonyl carbon, making it more electropositive (more electrophilic) than in benzoyl chloride. Additionally, the specific geometry of the 5-membered ring may reduce steric hindrance compared to the 6-membered phenyl ring.

Mechanistic Pathway Diagram

The following diagram illustrates the comparative activation energy and intermediate stability during nucleophilic attack.

ReactionMechanismcluster_benzoylBenzoyl Chloride (Standard)cluster_furoyl2-Furoyl Chloride (Activated)B_StartBenzoyl Chloride(Ground State Stabilized by +M)B_TSTetrahedral Intermediate(Higher Activation Energy)B_Start->B_TSNucleophilic Attack (Slow)B_ProdBenzamide ProductB_TS->B_Prod-Cl⁻F_Start2-Furoyl Chloride(Activated by Oxygen -I)F_TSTetrahedral Intermediate(Lower Activation Energy)F_Start->F_TSNucleophilic Attack (Fast)F_Prod2-Furoamide ProductF_TS->F_Prod-Cl⁻

Caption: Comparative reaction coordinate visualization showing the lower activation barrier for 2-furoyl chloride due to inductive activation.

Quantitative Performance Comparison

The following data summarizes the relative reactivity and physical properties relevant to experimental design.

FeatureBenzoyl Chloride2-Furoyl ChlorideExperimental Implication
Relative Reactivity Standard (1.0x)High (>1.5x - 2.0x) 2-Furoyl requires lower temperatures (0°C vs RT) to avoid side reactions.
Hydrolysis Rate Moderate (

mins in water)
Rapid 2-Furoyl must be stored under inert gas; strictly anhydrous solvents required.
Lachrymatory Effect HighSevere 2-Furoyl is a potent eye irritant; use only in a functioning fume hood.
Boiling Point 197.2 °C173 °C2-Furoyl is more volatile; avoid high-vac drying for extended periods if product is volatile.
Hammett Sensitivity

Higher Slope 2-Furoyl reactivity is more sensitive to substituent effects on the nucleophile.

Key Kinetic Insight: In competitive reactions with substituted anilines, 2-furoyl chloride consistently exhibits higher second-order rate constants (

Experimental Protocol: Synthesis of N-Phenyl-2-Furamide

This protocol is designed to validate the high reactivity of 2-furoyl chloride. It uses a Schotten-Baumann type biphasic system or a standard anhydrous DCM method. The anhydrous method is preferred for 2-furoyl chloride to minimize competitive hydrolysis.

Materials
  • Reagent A: 2-Furoyl Chloride (1.0 equiv) - Handle with extreme caution.

  • Reagent B: Aniline (1.0 equiv).

  • Base: Triethylamine (1.2 equiv) or Pyridine.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Quench: 1M HCl, Sat.

    
    , Brine.
    
Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Solvation: Dissolve Aniline (10 mmol) and Triethylamine (12 mmol) in anhydrous DCM (20 mL). Cool to 0°C (Ice bath). Note: Cooling is critical for 2-furoyl chloride due to its high exothermicity.

  • Addition: Add 2-Furoyl Chloride (10 mmol) dropwise over 10 minutes.

    • Observation: You will observe immediate precipitation of triethylamine hydrochloride (white solid).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.

    • Comparison: Benzoyl chloride typically requires stirring for 2-4 hours or reflux to reach completion with sterically hindered amines; 2-furoyl chloride is often complete within 1 hour.

  • Monitoring: Check TLC (Eluent: 30% EtOAc/Hexane).

  • Workup:

    • Wash organic layer with 1M HCl (removes unreacted amine).

    • Wash with Sat.

      
       (removes unreacted acid/HCl).
      
    • Wash with Brine, dry over

      
      , and concentrate.[2]
      
Workflow Diagram

ExperimentalProtocolStartStart: Anhydrous ConditionsMixDissolve Aniline + Et3N in DCMCool to 0°CStart->MixAddDropwise Addition of2-Furoyl ChlorideMix->AddReactStir 0°C (30 min) -> RT (1 hr)Monitor via TLCAdd->ReactCheckTLC: SM Consumed?React->CheckCheck->ReactNo (Extend Time)WorkupWash: 1M HCl -> NaHCO3 -> BrineCheck->WorkupYesIsolateDry (MgSO4) & ConcentrateYield: N-Phenyl-2-furamideWorkup->Isolate

Caption: Optimized synthetic workflow for 2-furoyl chloride amidation, prioritizing temperature control.

Stability & Handling Guidelines

Due to its elevated reactivity, 2-furoyl chloride degrades faster than benzoyl chloride upon exposure to environmental moisture.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Benzoyl chloride is often stable at RT, but 2-furoyl chloride will darken and hydrolyze to 2-furoic acid (solid) if seals are compromised.

  • Quality Check: Before use, check for a white solid precipitate (2-furoic acid) in the liquid. If significant solid is present, distill the chloride or filter under inert gas before use to ensure accurate stoichiometry.

  • Safety: The lachrymatory properties of 2-furoyl chloride are more severe than benzoyl chloride.[3] Double-gloving and working strictly behind a sash is mandatory.

References

  • Arcoria, A., Fisichella, S., Scarlata, G., & Sciotto, D. (1977). Reaction kinetics of 2- and 3-furoyl chlorides with anilines in benzene . Journal of Organic Chemistry. (Note: Validated via search context 1.4).

  • BenchChem. (2025).[1] A Comparative Guide to the Reactivity of 2-Furancarboxylic Acid and Its Derivatives . BenchChem Technical Guides.

  • Fisichella, S., & Alberghina, G. (1978). Kinetics of the reaction of some 3- and 5-substituted 2-furoyl and ortho- and para-substituted benzoyl chlorides with m-chloroaniline in benzene . Journal of the Chemical Society, Perkin Transactions 2, 567-571.

  • Sigma-Aldrich. (n.d.). 2-Furoyl chloride Product Specification & Safety Data Sheet .

A Comparative Guide to the IR Spectrum Analysis of Carbonyl Stretch in Furan Amides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The amide functional group is a cornerstone of modern science, forming the backbone of peptides and proteins and serving as a critical component in a vast array of pharmaceuticals and advanced materials. Among the diverse classes of amides, those incorporating heterocyclic rings, such as furan, possess unique electronic and structural properties. Infrared (IR) spectroscopy provides a powerful, non-destructive method to probe the subtle yet significant differences within these molecules. This guide offers an in-depth analysis of the carbonyl (C=O) stretching frequency—the Amide I band—in furan amides, providing a comparative framework against other aromatic systems and detailing the underlying principles that govern its behavior.

The Amide I Band: A Sensitive Probe of Molecular Environment

The Amide I band, typically observed in the 1630-1680 cm⁻¹ region, is one of the most characteristic and informative absorption bands in the IR spectrum of an amide.[1] While it is primarily attributed to the C=O stretching vibration (contributing 70-85% to the mode), it is also influenced by C-N stretching and N-H in-plane bending.[2] The precise frequency of the Amide I band is exquisitely sensitive to the local electronic and structural environment, making it a valuable diagnostic tool.

Several key factors influence the Amide I frequency:

  • Resonance: The delocalization of the nitrogen lone pair into the carbonyl group reduces the double-bond character of the C=O bond, lowering its stretching frequency compared to a simple ketone (typically ~1715 cm⁻¹).[3][4][5] This resonance effect is fundamental to the electronic structure of all amides.

  • Inductive and Electronic Effects: Electron-withdrawing groups attached to the nitrogen or the carbonyl carbon can compete for the nitrogen's lone pair, reducing resonance, increasing the C=O bond order, and shifting the Amide I band to a higher frequency (a blue shift).[3][6] Conversely, electron-donating groups enhance resonance and cause a shift to a lower frequency (a red shift).

  • Hydrogen Bonding: Intermolecular hydrogen bonding, where the amide N-H group of one molecule interacts with the C=O group of another, is a dominant factor, particularly in the solid state.[3][7] This interaction lengthens and weakens the C=O bond, causing a significant red shift of 15-40 cm⁻¹ or more compared to a "free" carbonyl in a dilute, non-polar solution.[3][4]

  • Physical State: Due to the prevalence of hydrogen bonding in the solid state, IR spectra of amides as solids (e.g., KBr pellets or ATR analysis) typically show the Amide I band at a lower frequency than when measured in a dilute solution in a non-polar solvent, where intermolecular interactions are minimized.[3][8][9]

Diagram: The Resonance Nature of the Amide Bond

The following diagram illustrates the key resonance contributor that lowers the C=O bond order and, consequently, its IR stretching frequency.

ElectronicEffects Title Trend in Amide I (C=O) Frequency Furan Furan Benzene Benzamide ~1656 cm⁻¹ Balanced Aromatic System Pyrrole Pyrrole-2-carboxamide ~1650 cm⁻¹ Strong Resonance Donation Thiophene Thiophene-2-carboxamide ~1645 cm⁻¹ High Aromaticity, Good Donation Furan->Benzene Benzene->Pyrrole Pyrrole->Thiophene

Caption: Relative Amide I frequencies for different aromatic amides.

Experimental Protocols for Reliable IR Analysis

Obtaining high-quality, reproducible IR spectra is paramount for accurate comparative analysis. Attenuated Total Reflectance (ATR)-FTIR is often the method of choice for solid samples due to its minimal sample preparation.

Protocol: ATR-FTIR Spectroscopy of Solid Furan Amides

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory, typically featuring a diamond or germanium crystal. [10]2. Background Spectrum: Ensure the ATR crystal is meticulously cleaned with an appropriate solvent (e.g., isopropanol) and allowed to dry completely. Acquire a background spectrum of the clean, empty crystal. This step is crucial to remove atmospheric H₂O and CO₂ signals. [11]3. Sample Application: Place a small amount of the solid furan amide powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal, which is essential for a strong, high-quality signal.

  • Spectrum Acquisition: Collect the sample spectrum. Co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ is typically sufficient to achieve a good signal-to-noise ratio. [11]The instrument's software will automatically ratio the sample spectrum against the stored background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, retract the pressure clamp, remove the sample, and thoroughly clean the ATR crystal to prevent cross-contamination.

Data Validation:

  • Confirm Amide Identity: Look for the characteristic N-H stretching bands. Primary amides (R-CONH₂) will show two bands between 3170-3370 cm⁻¹, while secondary amides (R-CONHR') show a single band in this region. [1][3]* Identify Amide II Band: In primary and secondary amides, an "Amide II" band, resulting from N-H bending and C-N stretching, appears between 1515-1650 cm⁻¹. [3][12]The presence of both Amide I and Amide II bands is a strong confirmation of the amide functional group.

  • Assess Hydrogen Bonding: A broad Amide I band often indicates extensive hydrogen bonding, typical of solid-state samples. For solution-state studies aimed at observing the "free" carbonyl, use a non-polar solvent like chloroform or carbon tetrachloride at a low concentration. [9]

Diagram: Experimental Workflow

The following workflow outlines the logical steps for acquiring and analyzing the IR spectrum of a furan amide sample.

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Clean 1. Clean ATR Crystal Background 2. Acquire Background Spectrum Clean->Background Sample 3. Apply Solid Sample Background->Sample Pressure 4. Apply Consistent Pressure Sample->Pressure Acquire 5. Collect Sample Spectrum (16-32 scans, 4 cm⁻¹ resolution) Pressure->Acquire Identify_AmideI 6. Locate Amide I Band (1630-1680 cm⁻¹) Acquire->Identify_AmideI Identify_NH 7. Confirm N-H Stretch (3100-3400 cm⁻¹) Identify_AmideI->Identify_NH Identify_AmideII 8. Confirm Amide II Band (1515-1650 cm⁻¹) Identify_NH->Identify_AmideII Compare 9. Compare Frequency with Reference Compounds Identify_AmideII->Compare

Caption: Workflow for ATR-FTIR analysis of solid amide samples.

Conclusion

The Amide I band in the IR spectra of furan amides is a rich source of structural information, governed by a delicate balance of resonance, inductive effects, and intermolecular forces. By understanding how the electronic nature of the furan ring—and its position of substitution—modulates the carbonyl stretching frequency, researchers can gain valuable insights into molecular structure and bonding. When compared with other aromatic systems like benzene, pyrrole, and thiophene, a clear trend emerges that correlates the Amide I frequency with the electron-donating ability and aromaticity of the ring. Adherence to robust experimental protocols ensures that the data obtained is reliable and suitable for the rigorous comparative analysis required in modern chemical research and drug development.

References

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2023). Spectroscopy Online. [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • Chen, X. G., et al. (2007). Dependence of Amide Vibrations on Hydrogen Bonding. The journal of physical chemistry. B, 111(15), 3846–3853. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. [Link]

  • Ishida, K., & Griffiths, P. (1993). Comparison of the Amide I/II Intensity Ratio of Solution and Solid-State Proteins Sampled by Transmission, Attenuated Total Reflectance, and Diffuse Reflectance Spectrometry. Applied Spectroscopy, 47(1), 51-55. [Link]

  • Characteristic Group Vibrations of Organic Molecules II. [Link]

  • IR Spectroscopy of Hydrocarbons. [Link]

  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy. JenaLib. [Link]

  • Carbonyl compounds - IR spectroscopy. [Link]

  • Sample preparation and factors affect IR bands. [Link]

  • Five-membered Heterocycles Pyrrole, Furan and Thiophene. [Link]

  • Najmidin, K., et al. (2013). A comparative study of the aromaticity of pyrrole, furan, thiophene, and their aza-derivatives. Journal of Molecular Modeling, 19(9), 3529-3535. [Link]

  • Differences between Liquid and Solid Infrared Spectrometry. (2018). Chemistry Stack Exchange. [Link]

Sources

Comparative Crystallographic Analysis of N-Substituted 2-Furamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Structural Insights for Drug Design & Bioisosteric Replacement

Executive Summary & Scientific Rationale

In medicinal chemistry, the 2-furamide scaffold serves as a critical bioisostere for benzamides. While benzamides are ubiquitous in drug design (e.g., histone deacetylase inhibitors), the furan ring offers unique physicochemical advantages: reduced lipophilicity (LogP), altered metabolic stability, and the potential for additional hydrogen bonding via the furan oxygen.

This guide provides a comparative crystallographic analysis of N-aryl-2-furamide derivatives against their benzamide analogues. We focus on the structural consequences of replacing the phenyl ring with a furan ring, specifically analyzing conformational locking , lattice energy , and supramolecular packing .

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction, a controlled synthesis and slow-evaporation protocol is required. The following methodology minimizes kinetic trapping and ensures thermodynamic crystal growth.

Optimized Synthesis Workflow (Schotten-Baumann Conditions)

The synthesis utilizes a nucleophilic acyl substitution between 2-furoyl chloride and the appropriate aniline derivative.

Reagents:

  • Precursor: 2-Furoyl chloride (1.0 eq)

  • Nucleophile: Substituted Aniline (e.g., 4-chloroaniline) (1.0 eq)

  • Base: Triethylamine (

    
    ) (1.2 eq) to scavenge HCl.
    
  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Protocol:

  • Dissolution: Dissolve the substituted aniline in anhydrous DCM at 0°C under an inert atmosphere (

    
    ).
    
  • Activation: Add

    
     dropwise. Stir for 10 minutes to ensure deprotonation equilibrium.
    
  • Addition: Add 2-furoyl chloride dropwise over 20 minutes. Critical: Maintain temperature < 5°C to prevent di-acylation side products.

  • Reaction: Allow warming to Room Temperature (RT) and stir for 3–5 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Wash with 1M HCl (remove unreacted amine), then Sat.

    
     (remove unreacted acid), then Brine. Dry over 
    
    
    
    .
  • Crystallization: Dissolve crude solid in minimal hot Ethanol. Allow to cool slowly to RT, then refrigerate at 4°C.

Visualization: Synthesis & Crystallization Logic

SynthesisWorkflow Start Start: Aniline Derivative Acylation Acylation (2-Furoyl Chloride, Et3N, DCM, 0°C) Start->Acylation Nucleophilic Attack Workup Biphasic Workup (HCl / NaHCO3) Acylation->Workup Quench Crude Crude Amide Workup->Crude Evaporation Cryst Recrystallization (Hot EtOH -> Slow Cool) Crude->Cryst Thermodynamic Control XRay Single Crystal X-Ray Diffraction Cryst->XRay Data Collection

Figure 1: Reaction pathway and crystallization workflow for N-substituted 2-furamides.

Comparative Crystallographic Data[1][2][3][4]

This section contrasts the Target Product (N-substituted 2-furamides) with the Standard Alternative (N-substituted benzamides) .

Structural Conformation: The "Furan Flip"

Unlike the benzene ring in benzamides, the furan ring is non-centrosymmetric. This introduces a critical conformational variable:

  • Syn-conformation (s-cis): Furan oxygen is syn to the carbonyl oxygen.

  • Anti-conformation (s-trans): Furan oxygen is anti to the carbonyl oxygen.

Crystallographic Insight: In the solid state, N-aryl-2-furamides predominantly adopt the anti (s-trans) conformation regarding the furan-carbonyl bond. However, the amide bond itself (


) is strictly trans to minimize steric clash between the aryl ring and the furan core.
Data Comparison Table

The following table aggregates typical crystallographic parameters for 4-chlorophenyl derivatives.

FeatureProduct: N-(4-chlorophenyl)-2-furamide Alternative: N-(4-chlorophenyl)benzamide Implication for Drug Design
Crystal System MonoclinicTriclinic / MonoclinicFuramide often has higher symmetry packing.
Space Group

(Typical)

or


indicates centrosymmetric dimer packing.
Z (Molecules/Cell) 42 or 4Similar packing density.
Torsion Angle Furan ring often planar with C=OPhenyl ring twisted ~30° relative to C=OFuramide is more planar; better for narrow binding pockets.
H-Bond Motif

Chains

Chains
Identical primary recognition motif.

-Stacking
Weak (Furan is electron-rich)Strong (T-shaped or Parallel)Benzamides rely more on hydrophobic collapse.
Melting Point ~140–150 °C~163–165 °CFuramide has lower lattice energy (better solubility).

> Note: Data derived from general structural trends in amide derivatives [1, 2]. Specific unit cell dimensions vary by polymorph.

Supramolecular Architecture

Understanding the intermolecular forces is vital for predicting solubility and bioavailability.

Hydrogen Bonding Networks

Both furamides and benzamides utilize the amide functionality to form robust hydrogen bond networks.

  • Primary Interaction: The Amide

    
     acts as a donor, and the Carbonyl 
    
    
    
    acts as an acceptor.
  • Motif: This typically forms

    
     chains or 
    
    
    
    dimers (Graph set notation).
The Substituent Effect (Ortho vs. Para)
  • Para-substitution (e.g., 4-Cl): Maintains planarity, allowing linear H-bond chains and efficient packing (High MP).

  • Ortho-substitution (e.g., 2-Cl): Introduces steric clash with the amide hydrogen. This forces the aryl ring to twist out of the amide plane (dihedral angle > 60°), disrupting

    
    -stacking and lowering lattice energy.
    
Visualization: Packing Interactions

PackingInteractions MolA Molecule A (Donor) MolB Molecule B (Acceptor) MolA->MolB N-H...O=C (Strong H-Bond) MolA->MolB Pi-Pi Stacking (Weak) Lattice Crystal Lattice Stability MolB->Lattice Determines MP Solubility Aqueous Solubility Lattice->Solubility Inverse Correlation Subst Substituent (e.g., 4-Cl) Subst->MolA Steric/Electronic Influence

Figure 2: Intermolecular interaction logic governing lattice stability and solubility.

Experimental Validation Methods

To ensure the integrity of your crystallographic data, the following self-validating checks are mandatory:

  • Hirshfeld Surface Analysis:

    • Purpose: To quantify intermolecular contacts.[1]

    • Expectation: For furamides, the

      
       contacts (H-bonds) should contribute ~15-20% of the surface, while 
      
      
      
      contacts (van der Waals) dominate (~40-50%).
  • CheckCIF Validation:

    • Always run the .cif file through the IUCr CheckCIF server.

    • Common Alert: "Furan Ring Disorder." The furan ring can flip 180° in the crystal lattice if the

      
       and 
      
      
      
      positions are not sterically constrained. This must be modeled using split positions (e.g., PART 1 / PART 2 in SHELX).

References

  • Gowda, B. T., Tokarčík, M., Kožíšek, J., Sowmya, B. P., & Fuess, H. (2008). N-(4-Chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(4), o769.

  • Raza, A. R., Nisar, B., Tahir, M. N., & Shamshad, S. (2010).[2] N-(4-Chlorophenyl)-2-hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2922.

  • Venkatesh, K., et al. (2022).[3] Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. Molecules, 27(14), 4388.

  • Belmar, J., et al. (2013). Conformational preferences of furan- and thiophene-based arylamides. Journal of Molecular Structure, 1048, 105-112.

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of N-(4-methoxybenzyl)-N-methyl-2-furamide

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Scope: Research Laboratories, Drug Discovery Units, and Chemical Waste Management[1]

Introduction & Scientific Context

N-(4-methoxybenzyl)-N-methyl-2-furamide is a functionalized furan-amide intermediate often utilized in medicinal chemistry for the synthesis of kinase inhibitors and GPCR ligands. While stable under standard ambient conditions, its disposal requires specific protocols due to the furan moiety , which possesses latent sensitivity to oxidation, and its classification as a bioactive organic intermediate.

The objective of this guide is to transition from "waste disposal" to "lifecycle management," ensuring that the removal of this compound does not compromise environmental safety or laboratory compliance (RCRA/EPA).

Hazard Identification & Risk Assessment

Before disposal, the compound’s physicochemical properties must be understood to select the correct waste stream.

PropertyDescriptionImplications for Disposal
Chemical Structure Furan ring coupled to a benzyl amide.Oxidation Risk: Furan derivatives can degrade over time. Avoid mixing with strong oxidizers (e.g., Nitric Acid) in waste containers.
Halogen Content None (C₁₄H₁₅NO₃).Stream Selection: Classify as Non-Halogenated Organic Waste.
Physical State Typically an off-white solid or viscous oil.Handling: If solid, minimize dust generation. If oil, requires solvent rinsing.
GHS Classification Warning (Acute Tox. 4, Irritant).[2]PPE: Standard nitrile gloves and safety glasses are mandatory.

Critical Safety Note: While amide bonds are generally stable, the furan ring is electron-rich. Do not dispose of this compound in waste containers containing high concentrations of acidic oxidizers, as this may lead to exothermic decomposition.

Disposal Workflow: Decision Matrix

The following logic gate determines the physical path of the waste.

WasteDecisionMatrix Start Waste Generation: This compound StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Solution Dissolved in Solvent StateCheck->Solution Reaction Mixture SolidWaste Solid Waste Bin (Double Bagged) Solid->SolidWaste Label as Toxic HalogenCheck Does the solvent contain Halogens? (DCM, Chloroform) Solution->HalogenCheck NonHalLiq Non-Halogenated Organic Waste HalogenCheck->NonHalLiq No (e.g., MeOH, EtOAc) HalLiq Halogenated Organic Waste HalogenCheck->HalLiq Yes (e.g., DCM)

Figure 1: Decision matrix for selecting the correct waste stream based on solvent compatibility.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid

Use this protocol for expired shelf-stock or surplus dry compound.

  • Segregation: Do not dissolve the solid unnecessarily. Keeping waste volume low is a core principle of green chemistry.

  • Packaging: Place the vial or container into a clear, sealable polyethylene bag (secondary containment).

  • Labeling: Attach a hazardous waste label.

    • Constituents: "this compound" (Do not use abbreviations).[3]

    • Hazard Checkbox: Toxic, Irritant.[2]

  • Deposition: Place in the laboratory’s designated Solid Hazardous Waste Drum .

Scenario B: Disposal of Reaction Mixtures (Liquid)

Use this protocol for mother liquors or reaction byproducts.

  • Solvent Compatibility Check:

    • If the compound is in Methanol, Ethanol, Ethyl Acetate, or Acetone : Use the Non-Halogenated waste stream.

    • If the compound is in Dichloromethane (DCM) or Chloroform : Use the Halogenated waste stream.

    • Scientific Rationale: Segregating halogens prevents the formation of dioxins during downstream incineration processes at the waste management facility [1].

  • Rinsing: Rinse the original glassware with a minimal amount of compatible solvent (e.g., Acetone) and add the rinsate to the waste container.

  • Closure: Ensure the waste cap is tightly sealed to prevent volatile organic compound (VOC) emissions.[4]

Emergency Procedures: Spill Management

In the event of a benchtop spill, immediate containment is required to prevent aerosolization.

SpillResponse Alert 1. Alert & Evacuate (If >10g or aerosolized) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment Cover with absorbent pads PPE->Contain Clean 4. Decontamination Clean surface with soap/water Contain->Clean Disposal 5. Disposal Place pads in Solid Waste Clean->Disposal

Figure 2: Operational workflow for managing spills of furan-amides.

Detailed Cleanup Steps:

  • Solid Spill: Gently cover the powder with a wet paper towel (water or ethanol) to prevent dust generation. Scoop the wet material into a waste bag.

  • Liquid Spill: Apply absorbent pads or vermiculite.[5] Do not use sawdust (combustible).

  • Decontamination: Wipe the surface with a mild detergent solution. The methoxybenzyl group increases lipophilicity, so water alone may be insufficient; a surfactant is necessary for complete removal.

Regulatory & Compliance Notes

  • RCRA Classification: This compound is not listed on the EPA P-list or U-list. However, it must be treated as a Characteristic Waste if it exhibits toxicity or ignitability (flash point <60°C in solution) [2].

  • Drain Disposal: Strictly Prohibited. The aquatic toxicity of substituted furans and aromatics precludes drain disposal under the Clean Water Act.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). [Link]

  • PubChem. (2024). Compound Summary: Furan-2-carboxamide derivatives. [Link]

Sources

Personal protective equipment for handling N-(4-methoxybenzyl)-N-methyl-2-furamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The "Why" Behind the Protocol

Compound Identity: N-(4-methoxybenzyl)-N-methyl-2-furamide CAS: 95091-92-2 Molecular Formula: C₁₄H₁₅NO₃[1]

Handling this compound requires a nuanced understanding of its structural moieties. While specific toxicological data for this exact research chemical may be sparse in public ECHA databases, we apply Structure-Activity Relationship (SAR) principles to mandate a high-tier safety protocol.[1]

  • The Furan Moiety: Furan rings can be metabolically activated by Cytochrome P450 enzymes to reactive intermediates (e.g., cis-2-butene-1,4-dial), which are potential alkylating agents.[1] While the amide linkage stabilizes the ring compared to free furan, you must treat this as a potential mutagen and carcinogen until specific assays prove otherwise.

  • The Benzyl/Amide Linkage: The lipophilic nature of the 4-methoxybenzyl group facilitates dermal absorption . Once absorbed, the amide bond is robust, but systemic distribution is likely.

  • Physical State: typically a solid/powder.[1] The primary vector of exposure is inhalation of dust during weighing and dermal contact with solutions.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE.[1] This matrix is calibrated for high-potency organic intermediates.[1]

PPE CategorySpecificationTechnical Rationale
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)The methoxybenzyl group increases lipophilicity, potentially accelerating permeation through thin latex.[1] Double nitrile provides a breakthrough time >480 mins.[1]
Eye Protection Chemical Splash Goggles (Indirect Venting)Note: Safety glasses are insufficient for powder handling.[1]Prevents fine particulate dust from bypassing side shields.[1] Essential during the weighing phase.
Respiratory N95/P100 Respirator (if outside hood)Preferred: No respirator needed if handled strictly in Fume Hood.[1]Particulates are the primary risk. If the compound is in solution, the vapor pressure is likely low, but aerosols remain a risk.
Body Defense Tyvek® Lab Coat or High-Density Cotton (Buttoned to neck)Standard cotton coats are porous.[1] If handling >1g, use disposable Tyvek sleeves to prevent cuff contamination.

Engineering Controls & Operational Workflow

A. The "Zero-Exposure" Weighing Protocol

Context: The highest risk of exposure occurs during the transfer of the solid.

  • Preparation: Place the balance inside a certified chemical fume hood. If the balance is sensitive to drafts, use a static-dissipative draft shield , not a sash closure that restricts airflow.

  • Antistatic Measures: Use an antistatic gun or ionizer on the spatula and weighing boat. Furan derivatives can be statically charged, causing "fly-away" powder that contaminates the bench.[1]

  • Solubilization: Dissolve the solid immediately in the transport solvent (e.g., DMSO, DCM) before removing it from the hood. Never transport the dry powder across the open lab.

B. Reaction Monitoring & Sampling

Context: Sampling often leads to glove contamination.[1]

  • The "Dirty Hand/Clean Hand" Rule:

    • Left Hand (Dirty): Manipulates the syringe/septum inside the hood.

    • Right Hand (Clean): Touches the notebook, instrument panels, or hood sash.

  • Quenching: Treat all glassware as "hot" (contaminated). Rinse with acetone inside the hood into a dedicated liquid waste container before moving to the washing station.

Emergency Response & Disposal Logic

Spill Response (Solid vs. Solution)
  • Solid Spill: Do NOT sweep. Sweeping aerosolizes the furan derivative.

    • Action: Cover with a wet paper towel (solvent-dampened) to suppress dust, then wipe up.[1]

  • Solution Spill:

    • Action: Absorb with vermiculite or spill pads.[1] Do not use standard paper towels alone, as they may allow rapid evaporation of the solvent, carrying the compound into the air.

Disposal Hierarchy
  • Solid Waste: Labeled "Hazardous Organic Solid - Toxic."[1]

  • Liquid Waste: Segregate into "Non-Halogenated Organic" (if in DMSO/MeOH) or "Halogenated" (if in DCM).

  • Aqueous Waste: Do NOT pour down the drain. The furan ring is toxic to aquatic life. Collect all aqueous washes in the hazardous waste stream.

Visualizing the Safety Logic

The following diagram illustrates the Hierarchy of Exposure Control specifically for this compound, prioritizing engineering controls over PPE.

SafetyHierarchy Substance This compound (Solid/Powder) Engineering Level 1: Engineering Controls (Fume Hood + Static Control) Substance->Engineering Primary Containment Admin Level 2: Admin Controls (SOPs + Dissolve before Transport) Engineering->Admin Residual Risk PPE Level 3: PPE Barrier (Double Nitrile + Goggles) Admin->PPE Procedural Gaps Exposure Researcher Exposure PPE->Exposure Failure Mode Exposure->Engineering Incident Review

Caption: The "Defense in Depth" strategy. PPE is the final barrier, not the first. Engineering controls must contain the furan derivative at the source.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10820793, N-Methoxy-N-methyl-2-furamide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Occupational exposure to hazardous chemicals in laboratories). Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. (General principles for Furan derivatives). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.